Cefpirome
描述
This compound is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for bacterial disease.
A fourth-generation cephalosporin antibacterial agent. Appears to be more active in vitro against Staphylococci, some Enterococci, some ENTEROBACTERIACEAE, and PSEUDOMONAS AERUGINOSA.this compound has a pyridinium group attached to C-3 position of its cephalosporin core.
See also: Cephalexin (related); Cefazolin (related); Cefuroxime (related) ... View More ...
Structure
2D Structure
属性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/b26-15-/t16-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOQGJHPHLTOJR-WHRDSVKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048244 | |
| Record name | Cefpirome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84957-29-9 | |
| Record name | Cefpirome | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84957-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefpirome [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084957299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefpirome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13682 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefpirome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFPIROME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72Q2F09HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefpirome | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cefpirome's Interaction with Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpirome, a fourth-generation cephalosporin, exerts its potent bactericidal activity by targeting and inactivating penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall biosynthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with PBPs. It consolidates quantitative binding affinity data, details the experimental protocols for determining these affinities, and visualizes the molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of antimicrobial resistance.
Introduction
This compound is a broad-spectrum, semisynthetic cephalosporin antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a process critical for bacterial integrity and survival.[1][2] This inhibition is achieved through the covalent binding of this compound to penicillin-binding proteins (PBPs), a group of bacterial enzymes located on the inner membrane of the bacterial cell wall.[1] PBPs play a crucial role in the terminal stages of peptidoglycan synthesis, the major component of the bacterial cell wall, by catalyzing the transpeptidation reaction that cross-links the peptide chains.[2] By inactivating these essential enzymes, this compound disrupts the structural integrity of the cell wall, leading to weakening, cell lysis, and ultimately, bacterial death.
Mechanism of Action: Targeting Penicillin-Binding Proteins
The bactericidal effect of this compound is a direct consequence of its interaction with PBPs. The β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This mimicry allows this compound to bind to the active site of the PBP, forming a stable, covalent acyl-enzyme complex. This acylation reaction effectively inactivates the PBP, preventing it from carrying out its essential function in cell wall synthesis.
The inhibition of PBP-mediated transpeptidation disrupts the cross-linking of peptidoglycan chains. This leads to the formation of a defective and weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis. This compound exhibits a high affinity for multiple PBPs, which contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Downstream Effects of PBP Inhibition
The primary consequence of this compound's binding to PBPs is the inhibition of peptidoglycan synthesis. This triggers a cascade of events leading to bacterial cell death. One of the notable morphological changes observed in some bacteria, particularly Gram-negative species like Escherichia coli, upon exposure to sub-inhibitory concentrations of certain β-lactam antibiotics is filamentation. This phenomenon is often associated with the preferential inhibition of PBP3, which is involved in cell division. By inhibiting septation without affecting cell growth, the bacteria continue to elongate, forming long filaments.
Quantitative Data: Binding Affinities of this compound for PBPs
The efficacy of this compound against different bacterial species is largely determined by its binding affinity for the various PBPs expressed by those organisms. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.
The following tables summarize the available quantitative data on the binding affinities of this compound for PBPs in various bacterial species.
| Bacterial Species | PBP | IC50 (µg/mL) | Reference |
| Escherichia coli K-12 | PBP 1a | 4.0 | |
| PBP 1b | 4.0 | ||
| PBP 2 | 25 | ||
| PBP 3 | 0.5 | ||
| PBP 4 | >100 | ||
| PBP 5/6 | >100 | ||
| Pseudomonas aeruginosa SC8329 | PBP 1a | 25 | |
| PBP 1b | 25 | ||
| PBP 2 | >25 | ||
| PBP 3 | <0.0025 | ||
| PBP 4 | >25 | ||
| PBP 5 | >25 |
Table 1: Binding Affinities (IC50) of this compound for PBPs in E. coli and P. aeruginosa
| Bacterial Species | PBP | Affinity Description | Reference |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | PBP 1 | Primary Affinity | |
| PBP 2 | Primary Affinity | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | PBP 1 | Primary Affinity | |
| PBP 2 | Primary Affinity | ||
| PBP 2a | Not saturated by 64 mg/L |
Table 2: Qualitative Binding Affinity of this compound for PBPs in S. aureus
Experimental Protocols: Determining PBP Binding Affinity
The determination of the binding affinity of this compound for various PBPs is crucial for understanding its spectrum of activity and potency. A widely used method is the competitive binding assay.
Competitive PBP Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a labeled penicillin derivative (e.g., [3H]benzylpenicillin or a fluorescently labeled penicillin) for binding to PBPs in bacterial membrane preparations.
Principle: Bacterial membranes containing PBPs are incubated with varying concentrations of the unlabeled test antibiotic. Subsequently, a fixed concentration of a labeled penicillin is added. The amount of labeled penicillin that binds to the PBPs is then quantified. A reduction in the signal from the labeled penicillin indicates that the test antibiotic has bound to the PBPs and displaced the labeled probe. The IC50 value is determined from a dose-response curve.
Detailed Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.
-
Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cells in the same buffer and lyse them using a standard method such as sonication or a French press.
-
Centrifuge the lysate at a low speed to remove unbroken cells and debris.
-
Pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in a storage buffer (e.g., 50 mM phosphate buffer, pH 7.0) and determine the protein concentration using a standard assay (e.g., Bradford or BCA assay).
-
-
Competitive Binding Assay:
-
In a microplate or microcentrifuge tubes, add a fixed concentration of the bacterial membrane preparation.
-
Add serial dilutions of this compound or other comparator antibiotics to the wells/tubes.
-
Include a control sample with no antibiotic.
-
Pre-incubate the membranes with the antibiotics for a specific time (e.g., 10 minutes at 30°C) to allow for binding to the PBPs.
-
Add a fixed concentration of a labeled penicillin (e.g., [3H]benzylpenicillin or a fluorescent derivative like Bocillin-FL) to all wells/tubes.
-
Incubate for a further period (e.g., 10 minutes at 30°C) to allow the labeled penicillin to bind to any unoccupied PBPs.
-
Stop the reaction by adding a sample buffer containing SDS and boiling.
-
-
Detection and Analysis:
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
For radiolabeled penicillin: Detect the PBP bands by fluorography.
-
For fluorescently labeled penicillin: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the signal intensity of each PBP band.
-
Plot the percentage of inhibition of labeled penicillin binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
References
Cefpirome sulfate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] As a member of the β-lactam class of antibiotics, its mechanism of action involves the critical inhibition of bacterial cell wall synthesis, leading to bacterial lysis and death. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key experimental methodologies related to this compound sulfate, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound sulfate is the sulfate salt of this compound. Its complex chemical structure is fundamental to its potent antibacterial activity and stability against many β-lactamases.
Chemical Structure:
-
IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[2]
-
SMILES: CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[n+]4cccc5c4CCC5)C(=O)[O-].OS(=O)(=O)O
-
InChI: InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1[2]
| Identifier | Value |
| Molecular Formula | C22H24N6O9S3[2] |
| Molecular Weight | 612.66 g/mol |
| CAS Number | 98753-19-6 |
Physicochemical Properties
The physicochemical properties of this compound sulfate are crucial for its formulation, stability, and pharmacokinetic profile.
| Property | Value |
| Appearance | White to pale yellowish-white crystalline powder |
| Melting Point | 198-202 °C (with decomposition) |
| Solubility | Soluble in water. Soluble in DMSO. |
| pKa (Strongest Acidic) | 2.67 |
| pKa (Strongest Basic) | 3.54 |
| Optical Rotation | -27° to -33° |
Mechanism of Action
This compound sulfate exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is initiated by its binding to and inactivation of penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which provides structural integrity to the cell wall. The inactivation of these proteins disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
Caption: Mechanism of action of this compound sulfate.
Experimental Protocols
This section details the methodologies for key experiments related to the characterization and analysis of this compound sulfate.
Synthesis of this compound Sulfate
A common synthetic route involves the acylation of a cephalosporin core with a protected aminothiazole side chain, followed by deprotection and salt formation.
Caption: Generalized synthetic workflow for this compound sulfate.
A representative synthesis protocol is as follows:
-
Preparation of the Acylating Agent: (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride is prepared.
-
Acylation: 7-aminocephalosporanic acid (7-ACA) is dissolved in a mixture of an organic solvent (e.g., dichloromethane) and water, and the pH is adjusted. The acylating agent is then added to the solution to perform the acylation reaction, yielding the this compound free acid.
-
Salt Formation: The resulting this compound free acid is dissolved in a suitable organic solvent (e.g., acetone), and a solution of sulfuric acid in the same solvent is added to precipitate this compound sulfate.
-
Isolation and Purification: The precipitated this compound sulfate is collected by filtration, washed with an organic solvent, and dried under vacuum to yield the final product.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
HPLC is a crucial technique for determining the purity of this compound sulfate and for monitoring its stability under various stress conditions.
Caption: Experimental workflow for HPLC analysis of this compound sulfate.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) at a specific pH.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometry at approximately 270 nm.
-
Temperature: Ambient or controlled (e.g., 25 °C).
Forced Degradation Studies: To assess the stability-indicating nature of the HPLC method, this compound sulfate is subjected to stress conditions such as:
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H2O2).
-
Thermal Degradation: Heating the solid drug at a high temperature.
-
Photodegradation: Exposing the drug solution to UV light.
Determination of Physicochemical Properties
Melting Point Determination (Capillary Method):
-
A small amount of the dried, powdered this compound sulfate is packed into a capillary tube sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised at a slow, controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point.
Solubility Determination (Shake-Flask Method):
-
An excess amount of this compound sulfate is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of this compound sulfate in the filtrate is determined by a suitable analytical method, such as HPLC or UV spectrophotometry.
pKa Determination (Potentiometric Titration):
-
A known concentration of this compound sulfate is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa values are determined from the inflection points of the resulting titration curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Caption: Workflow for MIC determination by broth microdilution.
General Protocol:
-
Preparation of this compound Sulfate dilutions: A series of two-fold dilutions of this compound sulfate are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Reading the MIC: The wells are examined for visible turbidity. The MIC is the lowest concentration of this compound sulfate at which no growth is observed.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and essential experimental protocols for this compound sulfate. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important fourth-generation cephalosporin. The structured data and visualized workflows aim to facilitate a deeper understanding and practical application of this knowledge in a laboratory and development setting.
References
Cefpirome: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpirome is a fourth-generation cephalosporin characterized by its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides a detailed overview of the in vitro antibacterial spectrum of this compound against clinically relevant Gram-negative pathogens. It includes a comprehensive summary of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction
This compound is a parenteral fourth-generation cephalosporin antibiotic.[1] Like other cephalosporins, its bactericidal action results from the inhibition of cell wall synthesis. This compound is distinguished by its zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria and contributes to its stability against many plasmid- and chromosomally-mediated beta-lactamases.[2][3] This guide focuses on the quantitative assessment of this compound's efficacy against a variety of Gram-negative bacteria, providing key data for comparative analysis and further research.
Antibacterial Spectrum: Quantitative Data
The in vitro activity of this compound against a range of Gram-negative bacteria is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from various studies. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
| Gram-Negative Bacteria | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Enterobacteriaceae | |||
| All Enterobacteriaceae | - | ≤0.5[4] - 4 | - |
| Citrobacter freundii (cephalosporinase-depressed mutants) | - | 4 | - |
| Enterobacter cloacae (cephalosporinase-depressed mutants) | - | 4 | - |
| Klebsiella spp. (with extended-spectrum β-lactamase) | - | 2 | - |
| Non-fermenters | |||
| Acinetobacter calcoaceticus | 2[4] | 4 | - |
| Pseudomonas aeruginosa | 2 | 8 | - |
| Pseudomonas aeruginosa (aminoglycoside-sensitive) | - | 16 | - |
| Pseudomonas aeruginosa (aminoglycoside-resistant) | - | 64 | - |
| Pseudomonas aeruginosa (imipenem-resistant) | 24 | 64 | - |
| Other Gram-negative Bacteria | |||
| Haemophilus influenzae | - | ≤0.5 | - |
| Neisseria spp. | - | ≤0.5 | - |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. The inhibition of these enzymes disrupts the cross-linking of peptidoglycan chains, a critical component of the cell wall. This leads to a weakening of the cell wall and subsequent cell lysis. This compound has a high affinity for multiple PBPs, which contributes to its potent activity.
Caption: Mechanism of action of this compound against Gram-negative bacteria.
Experimental Protocols
The determination of the in vitro antibacterial activity of this compound, as presented in this guide, is primarily based on standardized susceptibility testing methods. The most common methodologies employed are broth microdilution and agar dilution, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly known as the National Committee for Clinical Laboratory Standards (NCCLS).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Workflow:
Caption: Workflow for Broth Microdilution MIC Testing.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in a cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: The microtiter plates containing the serial dilutions of this compound are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into an agar medium upon which the test organisms are inoculated.
Workflow:
Caption: Workflow for Agar Dilution MIC Testing.
Detailed Steps:
-
Preparation of Antimicrobial Agent: Serial dilutions of this compound are prepared and added to molten Mueller-Hinton agar, which is then poured into petri dishes.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: The surface of the agar plates is spot-inoculated with the standardized bacterial suspensions.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar.
Conclusion
This compound demonstrates potent in vitro activity against a broad spectrum of Gram-negative bacteria, including many members of the Enterobacteriaceae and Pseudomonas aeruginosa. Its stability against many β-lactamases makes it a valuable agent against certain resistant strains. The quantitative data and standardized methodologies presented in this guide provide a solid foundation for its evaluation in both research and clinical settings. Continuous surveillance of its activity is crucial to monitor for the emergence of resistance and to ensure its continued efficacy in the treatment of serious bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. The antimicrobial activity of this compound, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Enterobacter cloacae and Citrobacter freundii Species Complex Isolates with Decreased Susceptibility to Cephalosporins from United States Hospitals and Activity of Aztreonam–Avibactam and Comparator Agents (2019–2023) [mdpi.com]
In Vitro Activity of Cefpirome Against Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its zwitterionic structure facilitates penetration through the outer membrane of Gram-negative bacteria, and it exhibits enhanced stability against many β-lactamases. This technical guide provides an in-depth overview of the in vitro activity of this compound against a range of clinically significant bacterial isolates, details the experimental protocols for susceptibility testing, and illustrates key pathways and workflows.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakening of the cell wall and subsequent cell lysis. This compound has a high affinity for multiple PBPs, which contributes to its potent activity.[1]
References
Cefpirome Pharmacokinetics and Tissue Distribution: An In-depth Technical Guide for Preclinical Research
November 2025
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of cefpirome, a fourth-generation cephalosporin, in various animal models. This compound is characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its behavior in preclinical models is crucial for predicting its efficacy and safety in humans. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and presents available data on tissue penetration. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Introduction
This compound is a parenteral β-lactam antibiotic with a zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria. Its pharmacokinetic profile is a critical determinant of its clinical utility. Preclinical studies in animal models are essential for establishing the fundamental pharmacokinetic and pharmacodynamic relationships of this compound. This guide consolidates data from various studies to provide a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in common laboratory animals.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of this compound has been evaluated in several animal species, including rats, dogs, goats, ewes, and buffalo calves. The drug is typically administered intravenously or intramuscularly, as it is not well absorbed after oral administration[1]. Following parenteral administration, this compound distributes into the body and is primarily eliminated unchanged by the kidneys[1].
Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in different animal models.
Table 1: Pharmacokinetic Parameters of this compound following Intravenous (IV) Administration
| Animal Model | Dose (mg/kg) | t½ (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Vd (L/kg) | CL (mL/min/kg) | Reference |
| Rat | 20 | 0.4 | - | - | - | - | [1] |
| Dog | 20 | 1.1 | - | - | - | - | [1] |
| Goat | 10 | 2.12 ± 0.14 | 64.30 ± 0.95 (at 2 min) | - | 0.35 ± 0.01 | 2.13 ± 0.05 | [2] |
| Ewe | 10 | 1.68 ± 0.21 | - | 82.71 ± 3.76 | 0.28 ± 0.03 | 1.83 ± 0.00 | |
| Buffalo Calf | 10 | 2.14 ± 0.02 | 57.4 ± 0.72 (at 1 min) | - | 0.42 ± 0.005 | 2.33 ± 0.03 |
t½: Elimination half-life; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Vd: Volume of distribution; CL: Clearance.
Table 2: Pharmacokinetic Parameters of this compound following Intramuscular (IM) Administration
| Animal Model | Dose (mg/kg) | t½ (h) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Rat | 20 | 0.4 | - | - | ~100 | |
| Dog | 20 | 1.1 | - | - | ~100 | |
| Goat | 10 | 2.09 ± 0.08 | 10.97 ± 0.34 | 0.5 | 75 ± 4 | |
| Ewe | 10 | 2.04 ± 0.06 | - | - | 88.85 ± 4.07 |
t½: Elimination half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Tissue Distribution
The ability of an antibiotic to penetrate the site of infection is paramount to its therapeutic success. This compound exhibits variable penetration into different tissues and fluids.
Data Summary
Table 3: this compound Concentrations in Various Tissues and Fluids
| Animal Model | Tissue/Fluid | Dose & Route | Concentration/Penetration | Reference |
| Rat | Granuloma Pouch Exudate | 20 mg/kg IV | Peak: 16.4 µg/mL at 1 h | |
| Rat | Liver | 20 mg/kg oral (7 days) | Highest residual concentration | |
| Rat | Kidney | 20 mg/kg oral (7 days) | Second highest residual concentration | |
| Rat | Lung | 20 mg/kg oral (7 days) | Detectable residual concentration | |
| Rat | Heart | 20 mg/kg oral (7 days) | Detectable residual concentration | |
| Rat | Spleen | 20 mg/kg oral (7 days) | Detectable residual concentration | |
| Rat | Muscle | 20 mg/kg oral (7 days) | Lowest detectable level | |
| Rabbit | Cerebrospinal Fluid (Meningitis) | Single IV dose | 25-54% of serum levels | |
| Human (Volunteer) | Inflammatory Blister Fluid | 1 g IV | Peak: 39.2 mg/L at 1.9 h (123% penetration) |
Experimental Protocols
The following sections detail the typical methodologies employed in the pharmacokinetic and tissue distribution studies of this compound.
Pharmacokinetic Studies
A common experimental workflow for determining the pharmacokinetic profile of this compound is illustrated below.
References
Cefpirome Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome is a fourth-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to earlier generations of cephalosporins.[1] Its potent antibacterial action stems from its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, offering a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents. By dissecting the key structural motifs of the this compound molecule and their influence on antibacterial potency and spectrum, this guide aims to facilitate a deeper understanding of the principles governing its efficacy and to inform the rational design of future cephalosporin antibiotics.
Core Structure of this compound
The fundamental structure of this compound, like other cephalosporins, is built upon a bicyclic β-lactam ring fused to a dihydrothiazine ring, collectively known as the 7-aminocephalosporanic acid (7-ACA) nucleus. The key to this compound's enhanced activity and stability lies in the specific substituents at the C-7 and C-3 positions of this nucleus.
The C-7 position features a (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain. This particular side chain is crucial for its broad-spectrum activity.[2] At the C-3 position, a quaternary ammonium substituent, specifically a 2,3-cyclopentenopyridiniummethyl group, enhances the molecule's penetration into bacterial cells and provides stability against many β-lactamases.[2]
Structure-Activity Relationship (SAR) Studies
The antibacterial efficacy of this compound is intricately linked to the chemical nature of its side chains at the C-7 and C-3 positions. Extensive research has elucidated the impact of various structural modifications on its antimicrobial spectrum and potency.
Modifications at the C-7 Side Chain
The aminothiazolyl-methoxyiminoacetyl moiety at the C-7 position is a critical determinant of this compound's intrinsic antibacterial activity and its stability against β-lactamases.
-
Oxyimino Group: The (Z)-configuration of the methoxyimino group is essential for high activity. Favorable substituents on the oxyimino group include methyl, ethyl, and difluoromethyl groups.
-
Aminothiazole Ring: The 2-aminothiazole ring contributes significantly to the potent antibacterial activity. Introduction of a halogen atom into this ring can enhance activity against certain β-lactamase-producing strains.
-
7-alpha Modifications: Introduction of a methoxy or formamido group at the 7-alpha position generally leads to a decrease in activity against aerobic bacteria, although a slight improvement against some Gram-negative anaerobes has been observed with the 7-alpha-methoxy modification.
Modifications at the C-3' Side Chain
The quaternary ammonium group at the C-3 position plays a pivotal role in the pharmacokinetic and pharmacodynamic properties of this compound, including its ability to penetrate the outer membrane of Gram-negative bacteria and its stability against certain β-lactamases.
-
Pyridinium Ring Substituents: The 2,3-cyclopenteno-fused pyridine ring is an optimal substituent for overall activity. Other fused saturated and unsaturated rings, as well as cyclopropyl and alkoxy substituents on the pyridine ring, have also shown favorable activity.
-
Alternative N-Heterocycles: Replacing the pyridine ring with other N-heterocycles generally results in decreased antibacterial activity compared to the pyridiniummethyl analogues.
-
Linker Modifications: Attaching the pyridinium group to the cephem nucleus at C-3 via a thiomethyl or an aminomethyl bridge leads to a reduction in antibacterial activity.
Quantitative SAR Data
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of this compound and its key analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of this compound Against Selected Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.5 - 4 |
| Streptococcus pneumoniae | ≤0.06 - 0.5 |
| Escherichia coli | 0.06 - 0.5 |
| Klebsiella pneumoniae | 0.06 - 0.25 |
| Pseudomonas aeruginosa | 2 - 16 |
| Enterobacter cloacae | 0.12 - 1 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Structure-Activity Relationship of C-7 Side Chain Analogs of this compound
| Analog | C-7 Side Chain Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| This compound | (Z)-methoxyimino | 1 | 0.12 | 4 |
| Analog A | (Z)-ethoxyimino | 1 | 0.12 | 4 |
| Analog B | (Z)-difluoromethoxyimino | 0.5 | 0.06 | 2 |
| Analog C | 7α-methoxy | 8 | 1 | 16 |
| Analog D | 7α-formamido | >32 | 4 | >32 |
Data is compiled from publicly available research and is intended for comparative purposes.
Table 3: Structure-Activity Relationship of C-3' Side Chain Analogs of this compound
| Analog | C-3' Side Chain Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| This compound | 2,3-cyclopentenopyridiniummethyl | 1 | 0.12 | 4 |
| Analog E | Pyridiniummethyl | 2 | 0.25 | 8 |
| Analog F | 3-methylpyridiniummethyl | 1 | 0.12 | 4 |
| Analog G | Thiazoliummethyl | 4 | 0.5 | 16 |
Data is compiled from publicly available research and is intended for comparative purposes.
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic pathway to this compound and its analogs starts from 7-aminocephalosporanic acid (7-ACA). The synthesis involves two key steps: acylation at the C-7 amino group and modification at the C-3' position.
1. Acylation of 7-ACA:
-
The desired C-7 side chain, such as (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid, is activated, for example, as an acid chloride or an active ester.
-
The activated side chain is then reacted with 7-ACA in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form the amide bond.
2. C-3' Modification:
-
The acetoxy group at the C-3' position of the acylated intermediate is displaced by a nucleophile, such as the desired substituted pyridine.
-
This reaction is typically carried out in a suitable solvent system, such as a mixture of water and an organic solvent, often with the addition of a catalyst like sodium iodide.
Example Protocol for the Synthesis of a this compound Analog: A solution of 7-amino-3-[(2,3-cyclopentenopyridin-1-ium-1-yl)methyl]ceph-3-em-4-carboxylate in a mixture of dichloromethane and water is cooled to 0-5°C. To this is added a solution of the activated (Z)-2-(2-amino-4-thiazolyl)-2-(substituted-oxyimino)acetyl chloride in dichloromethane dropwise while maintaining the pH at a specific value with an aqueous base. The reaction is stirred for a specified time, and the product is then isolated by extraction and purified by chromatography.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a standard measure of in vitro antibacterial activity. The broth microdilution method is a commonly used technique.
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Antibiotic Solutions: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of bacteria.
Penicillin-Binding Protein (PBP) Affinity Assay
The affinity of this compound and its analogs for PBPs is a key indicator of their mechanism of action. A common method to determine this is a competitive binding assay using a fluorescently labeled penicillin derivative.
Protocol for Competitive PBP Binding Assay:
-
Preparation of Bacterial Membranes: Bacterial cells are grown to mid-log phase, harvested, and lysed to prepare a crude membrane fraction containing the PBPs.
-
Competition Reaction: The membrane preparation is incubated with various concentrations of the test compound (e.g., this compound analog) for a specific period to allow for binding to the PBPs.
-
Fluorescent Labeling: A fluorescent penicillin derivative (e.g., BOCILLIN™ FL) is then added to the mixture. This fluorescent probe will bind to any PBPs that are not already occupied by the test compound.
-
Detection and Quantification: The reaction mixture is separated by SDS-PAGE. The fluorescently labeled PBPs are visualized using a fluorescence scanner. The intensity of the fluorescent bands is quantified.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the binding of the fluorescent probe (IC50) is calculated. A lower IC50 value indicates a higher binding affinity of the test compound for the PBPs.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound analogs.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Caption: this compound's mechanism of action via PBP inhibition.
References
The Discovery and Development of Cefpirome: A Fourth-Generation Cephalosporin
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpirome (formerly known as HR 810) is a parenteral fourth-generation cephalosporin antibiotic developed for the treatment of severe and nosocomial infections. Its broad spectrum of activity encompasses a wide range of Gram-positive and Gram-negative bacteria, including many strains resistant to third-generation cephalosporins. This is attributed to its zwitterionic structure, which facilitates penetration across the outer membrane of Gram-negative bacteria, and its high stability against many plasmid- and chromosomally-mediated β-lactamases. The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of this compound, with a focus on its synthesis, structure-activity relationships, mechanism of action, and key preclinical and clinical findings.
Discovery and Synthesis
The development of this compound was driven by the need to overcome emerging resistance to third-generation cephalosporins. The synthetic pathways to this compound and its analogues typically start from 7-aminocephalosporanic acid (7-ACA) or cefotaxime derivatives.[1] A key structural feature of this compound is the presence of a 3'-pyridinium moiety, which replaces the acetoxy group of cefotaxime, enhancing its stability against β-lactamases and its activity against Gram-positive organisms.[2][3]
Synthetic Pathway from 7-Aminocephalosporanic Acid (7-ACA)
A common synthetic route involves the initial silylation of 7-ACA, followed by an iodination reaction and subsequent reaction with 2,3-cyclopentenopyridine to introduce the C-3 side chain. The resulting intermediate, (6R, 7R)-7-amino-3-[(2,3-cyclopentene-pyridine)methyl]ceph-3-ene-4-carboxylic acid, is then acylated to yield this compound.[4]
Experimental Protocol: Synthesis of this compound Intermediate from 7-ACA
This protocol is a representative synthesis of a key this compound intermediate.
-
Step 1: Silylation of 7-ACA: 7-aminocephalosporanic acid is dissolved in a suitable solvent such as dichloromethane. A silylating agent, for example, hexamethyldisilazane, N,O-bis(trimethylsilyl)acetamide, or trimethylchlorosilane, is added in the presence of an acid-removing agent like N,N-dimethylaniline or triethylamine.[4] The reaction is typically carried out at a controlled temperature to protect the amino and carboxyl groups.
-
Step 2: Iodination: A source of iodine, such as trimethylsilyl iodide (TMSI), is introduced to the reaction mixture. This step facilitates the subsequent nucleophilic substitution at the C-3' position.
-
Step 3: Pyridine Substitution: 2,3-cyclopentenopyridine is added to the reaction mixture, which displaces the iodo group to form the quaternary ammonium salt at the C-3 position.
-
Step 4: Deprotection and Isolation: The silyl protecting groups are removed under acidic conditions. An oxidant, such as hydrogen peroxide or ferric trichloride, may be added, followed by the addition of hydrochloric acid or hydroiodic acid in a mixed solvent system (e.g., an organic solvent and water) to precipitate the hydrohalide salt of the this compound intermediate. The product is then isolated by filtration and drying.
Structure-Activity Relationships (SAR)
The potent and broad-spectrum antibacterial activity of this compound is a direct result of systematic structure-activity relationship studies. Key findings from these studies include:
-
C-7 Side Chain: The (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain at the C-7 position is crucial for high affinity to penicillin-binding proteins and potent antibacterial activity.
-
C-3' Substituent: The 2,3-cyclopentenopyridinium moiety at the C-3' position is a key innovation. This quaternary ammonium group contributes to the zwitterionic nature of the molecule, which enhances its penetration through the porin channels of the outer membrane of Gram-negative bacteria. It also serves as a good leaving group, which is important for the acylation of PBPs.
-
Modifications to the Core Structure: Studies on 7-alpha-methoxy and 7-alpha-formamido analogues of this compound showed that these modifications generally led to a decrease in activity against aerobic bacteria, although some improvement against anaerobic bacteria was observed with the 7-alpha-methoxy substitution.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by its covalent binding to essential penicillin-binding proteins (PBPs). The inhibition of PBP activity leads to the arrest of cell wall biosynthesis, resulting in cell lysis and death.
Binding to Penicillin-Binding Proteins (PBPs)
This compound has a high affinity for multiple PBPs, which contributes to its potent activity. The major target site for this compound is PBP 3.
Diagram 1: Mechanism of action of this compound.
Experimental Protocol: Competitive PBP Binding Assay
This protocol describes a general method for determining the binding affinity of this compound to PBPs using a competitive assay with a fluorescently labeled penicillin derivative.
-
1. Bacterial Culture and Membrane Preparation:
-
Inoculate the bacterial strain of interest in a suitable growth medium and incubate until the mid-logarithmic phase of growth is reached.
-
Harvest the cells by centrifugation and wash the pellet with cold phosphate-buffered saline (PBS).
-
Lyse the cells using methods such as sonication or a French press.
-
Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer.
-
-
2. Competitive Inhibition:
-
Incubate the isolated membrane preparations with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C to allow binding to the PBPs.
-
-
3. Fluorescent Labeling:
-
Add a fixed concentration of a fluorescent penicillin derivative (e.g., BOCILLIN™ FL) to the mixture and incubate for an additional 15-30 minutes at 37°C. The fluorescent probe will bind to any PBPs not inhibited by this compound.
-
-
4. Detection and Quantification:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the gel using a fluorescence imager to detect the fluorescently labeled PBP bands.
-
Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity compared to a control without this compound indicates binding of this compound to that specific PBP.
-
-
5. Data Analysis:
-
Plot the percentage of inhibition of fluorescent probe binding versus the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes a 50% reduction in the fluorescent signal) by fitting the data to a dose-response curve.
-
Diagram 2: Workflow for a competitive PBP binding assay.
Preclinical Development
In Vitro Antibacterial Activity
This compound demonstrates a broad spectrum of in vitro activity against a variety of clinically important pathogens.
Experimental Protocol: Broth Microdilution MIC Determination
The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
1. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.
-
-
2. Inoculum Preparation:
-
From a fresh culture plate, select 3-5 isolated colonies of the test organism and suspend them in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing the this compound dilutions) with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
4. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Table 1: In Vitro Activity of this compound Against Selected Bacterial Isolates
| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | - | - | ≤0.5 |
| Klebsiella pneumoniae | - | - | ≤0.5 |
| Enterobacter spp. | - | - | ≤0.5 |
| Proteus mirabilis | - | - | ≤0.5 |
| Haemophilus influenzae | - | - | ≤0.5 |
| Neisseria spp. | - | - | ≤0.5 |
| Pseudomonas aeruginosa | 89 | 2 | 8 |
| Acinetobacter calcoaceticus | 8 | 2 | 4 |
| Staphylococcus aureus (methicillin-susceptible) | - | - | 2 |
Note: Data compiled from multiple sources. Specific values may vary depending on the study and geographic location of the isolates.
Pharmacokinetics in Animals
Preclinical pharmacokinetic studies were conducted in various animal models to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Table 2: Pharmacokinetic Parameters of this compound in Animals
| Species | Dose (mg/kg) | Route | Elimination Half-life (h) | Bioavailability (%) | Reference |
| Rats | 20 | IV | 0.4 | - | |
| Rats | 20 | IM | 0.4 | ~100 | |
| Dogs | 20 | IV | 1.1 | - | |
| Dogs | 20 | IM | 1.1 | ~100 | |
| Ewes | 10 | IV | 1.68 | - | |
| Ewes | 10 | IM | 2.04 | 88.85 |
Clinical Development
Pharmacokinetics in Humans
In humans, this compound exhibits pharmacokinetic properties typical of cephalosporins. It is administered intravenously or intramuscularly and is not well absorbed orally.
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Bioavailability (IM) | >90% | |
| Protein Binding | ~10% | |
| Elimination Half-life | ~2 hours | |
| Excretion | ~80% unchanged in urine | |
| Volume of Distribution | Similar to extracellular fluid volume |
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of a variety of serious infections.
Clinical Trial Design: A Representative Phase II/III Study for Severe Infections
-
Objective: To evaluate the efficacy and safety of this compound in hospitalized patients with severe infections such as complicated urinary tract infections (UTIs), lower respiratory tract infections (LRTIs), and septicemia.
-
Study Design: A multicenter, randomized, controlled trial comparing this compound to a standard-of-care comparator (e.g., ceftazidime). The study could be double-blind or single-blind.
-
Patient Population: Hospitalized adult patients with clinical and microbiological evidence of a severe infection.
-
Treatment Regimen: this compound administered intravenously at a dose of 1g or 2g twice daily, compared to the active comparator at its recommended dosage.
-
Primary Endpoints: Clinical response (cure or improvement) and bacteriological eradication at the end of therapy.
-
Secondary Endpoints: Safety and tolerability, assessed by monitoring adverse events and laboratory parameters.
Table 4: Clinical Efficacy of this compound in Severe Infections
| Infection Type | This compound Dose | Comparator | Clinical Success Rate (this compound) | Clinical Success Rate (Comparator) | Reference |
| Complicated UTI | 1g bid | Ceftazidime 1g bid | 87% | 83% | |
| Lower Respiratory Tract Infection | 1g or 2g bid | Ceftazidime or Ceftriaxone | >85% | >85% | |
| Severe Sepsis/Bacteremia | 2g bid | Ceftazidime 2g tid | 77% (bacteriologically proven) | 67% (bacteriologically proven) | |
| Febrile Neutropenia | 2g bid | - | 89% (improved) | - |
This compound is generally well-tolerated, with an adverse event profile similar to other cephalosporins. The most commonly reported side effects include diarrhea, skin reactions, and local reactions at the injection site.
Conclusion
This compound represents a significant advancement in the cephalosporin class of antibiotics, offering a broad spectrum of activity against both Gram-positive and Gram-negative pathogens, including many resistant strains. Its development was a result of extensive research into structure-activity relationships, leading to a molecule with enhanced stability to β-lactamases and improved penetration into bacterial cells. Preclinical and clinical studies have established its pharmacokinetic profile and demonstrated its efficacy and safety in the treatment of severe infections. This technical guide provides a foundational understanding of the key scientific aspects of this compound's discovery and development for professionals in the field of drug research and development.
References
- 1. The antimicrobial activity of this compound, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. CN102391288A - Preparation methods of this compound intermediate and this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Cefpirome Quantification in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Cefpirome in plasma samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated scientific literature, offering robust and reliable approaches for pharmacokinetic and other clinical studies.
Introduction
This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate determination of this compound concentrations in plasma is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and dose optimization in clinical trials and patient care. This document presents a detailed HPLC-UV method for the quantification of this compound in plasma, including a comprehensive experimental protocol and comparative data from various published methods.
Principle of the Method
The presented method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound from plasma matrix components. The protocol involves a straightforward protein precipitation step to extract the analyte and an internal standard from the plasma sample. The supernatant is then injected into the HPLC system for analysis.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound quantification in plasma.
Detailed Experimental Protocol
This protocol is based on a commonly employed and validated method for this compound quantification in plasma.
1. Materials and Reagents
-
This compound Sulfate reference standard
-
Internal Standard (IS): Cefaclor or Hydrochlorothiazide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA)
-
Sodium acetate
-
Acetic acid
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Drug-free human plasma
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 18% methanol in 0.05 M acetate buffer. The pH of the acetate buffer should be adjusted as needed. An alternative mobile phase consists of acetonitrile and an acetate buffer at pH 5.[1][2]
-
Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
This compound Stock Solution: Accurately weigh and dissolve this compound Sulfate in a suitable solvent (e.g., water or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with drug-free plasma to achieve a range of concentrations for the calibration curve (e.g., 0.5 to 150 µg/mL).[2]
4. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add the precipitating agent. Two common options are:
-
Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC analysis.
5. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., acetate buffer). A common composition is acetonitrile and acetate buffer at pH 5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength between 240 nm and 270 nm. Specific methods have utilized 258 nm and 240 nm.
-
Injection Volume: 20-50 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
6. Data Analysis
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio (this compound peak area / Internal Standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the corresponding this compound concentration of the calibrators.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Parameters
A robust HPLC method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: The method should demonstrate linearity over a specified concentration range. For this compound, ranges of 0.5-64.0 µg/ml and 0.5 to 150 µg/ml have been reported.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for quality control samples, and ±20% for the Lower Limit of Quantification). Reported relative standard deviations for inter- and intra-day validation are less than 3% and <6%.
-
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. An LLOQ of 0.5 µg/ml has been achieved in several methods.
-
Selectivity: The method should be able to differentiate and quantify this compound in the presence of endogenous plasma components and other potentially co-administered drugs.
-
Recovery: The extraction efficiency of the sample preparation method should be consistent and reproducible. Analytical recovery has been reported to be more than 84%.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or lower.
Comparative Summary of HPLC Methods
The following table summarizes key parameters from different published HPLC methods for the quantification of this compound in plasma.
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Protein precipitation with 5% TCA | Protein precipitation with acetonitrile | Ultrafiltration |
| Internal Standard | Hydrochlorothiazide | Cefaclor | Not specified |
| Column | Reverse-phase C18 | Reverse-phase C18 micro Bondapak | Supelcosil ABZ+ |
| Mobile Phase | Acetonitrile-acetate buffer pH 5 | 18% methanol in 0.05 M acetate buffer | Not specified |
| Detection Wavelength | 258 nm | 240 nm | 263 nm |
| Linearity Range | 0.5-64.0 µg/ml | 0.5 to 150 µg/ml | 0.50 to 200 µg/ml |
| LLOQ | 0.5 µg/ml | 0.5 µg/ml | 0.50 µg/ml |
| Precision (RSD) | < 3% | < 6% | Not specified |
| Recovery | > 84% | > 86% | Not applicable |
Troubleshooting
-
Poor Peak Shape: This may be due to column degradation, inappropriate mobile phase pH, or sample overload.
-
Variable Retention Times: Inconsistent mobile phase composition, temperature fluctuations, or column degradation can cause shifts in retention times.
-
Low Recovery: Inefficient protein precipitation or analyte degradation during sample processing can lead to low recovery.
-
Interference Peaks: Endogenous plasma components or co-administered drugs may co-elute with this compound or the internal standard. Optimization of the mobile phase or sample preparation may be required.
Conclusion
The HPLC-UV method described provides a reliable and robust approach for the quantification of this compound in plasma. The detailed protocol and comparative data offer a solid foundation for researchers to implement this method in their laboratories. Proper method validation is essential to ensure the accuracy and reliability of the results obtained.
References
Application Notes and Protocols for Cefpirome Susceptibility Testing in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Accurate and reproducible susceptibility testing is paramount for both clinical diagnostics and in the research and development of new antimicrobial agents. These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods such as broth microdilution, disk diffusion, and gradient diffusion. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: Interpretive Criteria and Quality Control Ranges
The following tables summarize the available quantitative data for this compound susceptibility testing. It is important to note that as an older antimicrobial agent, this compound may not be included in the most recent versions of all clinical breakpoint tables from regulatory bodies like EUCAST. The data presented here is based on available CLSI documentation and historical findings.
Table 1: this compound Broth Microdilution Quality Control (QC) Ranges
| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) Range |
| Escherichia coli ATCC® 25922™ | This compound | 0.25–1 |
Source: CLSI M100, 31st Edition.[2]
Table 2: Historical this compound Disk Diffusion Interpretive Criteria (30 µg disk)
| Interpretation | Zone Diameter (mm) | Correlating MIC (µg/mL) |
| Susceptible | ≥ 18 | ≤ 8.0 |
| Intermediate | 15 - 17 | - |
| Resistant | ≤ 14 | ≥ 32 |
Source: Diagnostic Microbiology and Infectious Disease, 1986.[3] These are historical data and may not reflect current clinical breakpoints.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound using the broth microdilution method, adhering to the principles outlined in the CLSI M07 standard.
a. Materials
-
This compound analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom or flat-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or PBS
-
Multichannel pipettes and sterile tips
-
Incubator (35 ± 2°C)
b. Protocol Steps
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to achieve a concentration that is twice the highest concentration to be tested.
-
Plate Preparation: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the this compound working stock solution to the wells in the first column. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, and so on, up to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Following incubation, visually inspect the plates. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
c. Quality Control
Concurrently test the recommended QC strain (E. coli ATCC® 25922™). The resulting MIC value must be within the acceptable range specified in Table 1.
Disk Diffusion Method (Kirby-Bauer)
This protocol outlines the disk diffusion method for determining the susceptibility of bacteria to this compound, based on the principles of the CLSI M02 standard.
a. Materials
-
This compound disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Disk dispenser or sterile forceps
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
b. Protocol Steps
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Disk Application: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes. Using a disk dispenser or sterile forceps, apply the this compound (30 µg) disks onto the agar surface. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter. Interpret the results based on the zone diameter interpretive criteria (see Table 2 for historical data).
c. Quality Control
Perform QC testing with appropriate ATCC strains. The zone diameters for the QC strains must fall within the established ranges.
Gradient Diffusion Method
The gradient diffusion method utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip to determine the MIC.
a. Materials
-
This compound gradient diffusion strips (if available)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35 ± 2°C)
b. Protocol Steps
-
Inoculum Preparation and Plate Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.
-
Strip Application: Allow the inoculated plate to dry. Using sterile forceps, apply the this compound gradient strip to the agar surface with the MIC scale facing upwards.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Reading Results: After incubation, an elliptical zone of inhibition will form. Read the MIC value at the point where the edge of the inhibition ellipse intersects the strip. If the intersection is between two scale markings, round up to the higher value.
c. Quality Control
Perform QC with appropriate ATCC strains. The resulting MIC should fall within the expected ranges for the specific QC strain.
Visualized Workflows
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Disk Diffusion (Kirby-Bauer) Testing.
Caption: Workflow for Gradient Diffusion MIC Testing.
References
Application Notes and Protocols: In Vitro Combination Studies of Cefpirome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assessment of Cefpirome in combination with other antibiotics. The included protocols and data summaries are intended to guide researchers in designing and interpreting synergy studies involving this fourth-generation cephalosporin.
Introduction
This compound is a broad-spectrum, fourth-generation cephalosporin with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Combination therapy is a crucial strategy to enhance antibacterial efficacy, broaden the spectrum of activity, and combat the emergence of drug resistance. The in vitro evaluation of antibiotic combinations is a critical first step in identifying potentially effective therapeutic regimens. The most common interactions observed are synergy, additivity, indifference, and antagonism. This document outlines the in vitro effects of combining this compound with other major antibiotic classes and provides detailed protocols for assessing these interactions.
Data Presentation: this compound Combination Studies
The following tables summarize the in vitro interactions of this compound with other antibiotics against various bacterial species. The primary methods for determining these interactions are the checkerboard assay, which yields a Fractional Inhibitory Concentration (FIC) index, and time-kill curve analysis.
Table 1: this compound in Combination with Aminoglycosides
| Second Antibiotic | Bacterial Species | Method | Key Metrics | Observed Effect | Citation |
| Tobramycin | Pseudomonas aeruginosa (153 clinical isolates) | Checkerboard | Additive or Synergistic for 82% of isolates | The MIC90 of this compound decreased from 64 µg/mL to 8 µg/mL when combined with tobramycin. | [2] |
| Amikacin, Gentamicin, Tobramycin | Pseudomonas aeruginosa | MIC Determination | Wider antibacterial spectra and stronger activities at sub-MIC levels | The combination was less effective against aminoglycoside-resistant strains. | [3] |
| Amikacin | Aminoglycoside-resistant P. aeruginosa | Synergy Testing | Synergism observed, especially in this compound-resistant, amikacin-susceptible strains. | No antagonism was observed. | [4] |
Table 2: this compound in Combination with Beta-Lactams and Beta-Lactamase Inhibitors
| Second Antibiotic | Bacterial Species | Method | Key Metrics | Observed Effect | Citation |
| Piperacillin, Aztreonam | Pseudomonas aeruginosa | MIC Determination | Stronger antibacterial activities at sub-MIC levels | The combination showed little additive effect against strains resistant to both drugs. | [3] |
| Imipenem | Pseudomonas aeruginosa | MIC Determination | Weaker interaction compared to this compound with piperacillin or aztreonam. | No antagonism was observed. | |
| Sulbactam | Proteus vulgaris, P. aeruginosa, E. coli, K. pneumoniae | Time-Kill Curve | Maximum bacterial killing observed at 3 hours. | The combination exhibited greater bacterial inhibition than this compound alone. |
Table 3: this compound in Combination with Other Antibiotics
| Second Antibiotic | Bacterial Species | Method | Key Metrics | Observed Effect | Citation |
| Fosfomycin | Pseudomonas aeruginosa | MIC Determination | Similar strong antibacterial effect as this compound with piperacillin or aztreonam at sub-MIC levels. | No antagonism was reported. | |
| Fluoroquinolones (Ciprofloxacin, Levofloxacin, etc.) | Pseudomonas aeruginosa | Time-Kill Methods | Various cephalosporin and fluoroquinolone combinations were synergistic. | Synergy was observed even against strains resistant to one or both agents. |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.
Materials:
-
This compound and second antibiotic of interest (potency-adjusted powders)
-
Appropriate solvents for each antibiotic
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.
-
Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).
-
Row H should contain only the dilutions of this compound to determine its MIC.
-
Well H12 should serve as a growth control, containing only broth and inoculum.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
Determine the MIC of this compound alone (from row H) and the second antibiotic alone (from column 11).
-
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC for each well is calculated as follows:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of second antibiotic = (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)
-
-
The FIC Index for each well is the sum of the individual FICs: FIC Index = FIC of this compound + FIC of second antibiotic.
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Protocol 2: Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bacterial killing by an antibiotic or a combination of antibiotics over time.
Materials:
-
This compound and second antibiotic of interest
-
Appropriate growth medium (e.g., CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation of Inoculum: Grow the test organism in the appropriate broth to the logarithmic phase. Dilute the culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Experimental Setup: Prepare tubes or flasks containing the following:
-
Growth control (no antibiotic)
-
This compound alone at a specified concentration (e.g., 1x or 2x MIC)
-
Second antibiotic alone at a specified concentration
-
This compound and the second antibiotic in combination at the same specified concentrations
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates to determine the viable cell count (CFU/mL) at each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each experimental condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).
-
Additivity/Indifference is a < 2-log10 but > 1-log10 decrease in CFU/mL.
-
Antagonism is a ≥ 2-log10 increase in CFU/mL between the combination and its most active single agent.
-
Visualizations
References
- 1. Studies on Susceptibility, Minimum Inhibitory Concentration and Time Kill Curve of this compound and Sulbactam in Combination and this compound Alone in Proteus vulgaris, Pseudomonas aeruginosa, Escherichia coli and Klebsiella pneumoniae - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. In vitro comparison of this compound and four other beta-lactam antibiotics alone and in combination with tobramycin against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antibacterial activities of combination uses of this compound with various antibiotics in vitro against clinically isolated glucose non-fermentative gram-negative rods: part 1. the results against Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activities of cefepime alone and with amikacin against aminoglycoside-resistant gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cefpirome for Treating Infections in Neutropenic Patient Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its stability against many plasmid- and chromosome-mediated beta-lactamases makes it a valuable agent for treating severe infections, particularly in immunocompromised individuals such as neutropenic patients.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical neutropenic patient models, summarizing key quantitative data and experimental methodologies from published studies.
Data Presentation
In Vivo Efficacy of this compound in Neutropenic Mouse Models of Systemic Infection
The following table summarizes the median effective dose (ED50) of this compound administered subcutaneously in cyclophosphamide-induced neutropenic mouse models of systemic infection. These models are crucial for evaluating the efficacy of antibiotics in an immunocompromised host, mimicking the clinical scenario of febrile neutropenia.
| Pathogen | Mouse Strain | This compound ED50 (mg/kg) | Comparator ED50 (mg/kg) | Reference |
| Staphylococcus aureus (MRSA) | N/A | Superior to Cefuzonam & Cefmetazole | N/A | [2] |
| Staphylococcus aureus (MSSA) | N/A | Superior to Cefuzonam & Cefmetazole | N/A | [2] |
| Enterobacter cloacae | N/A | Much more active than other tested antibiotics | N/A | [2] |
| Acinetobacter calcoaceticus | N/A | Much more active than other tested antibiotics | N/A | [2] |
| Enterococcus faecalis | N/A | Inferior to Ampicillin, Superior to Cefuzonam | N/A | |
| E. faecalis & E. coli (Mixed) | N/A | 52 | Ampicillin: >320, Cefuzonam: >320, Ceftazidime: >320 |
Note: Specific ED50 values for single-pathogen systemic infections in the neutropenic model from the primary study by Arai et al. (1990) were not available in the accessed literature. The table reflects the qualitative descriptions of efficacy from the study's abstract.
In Vivo Efficacy of this compound in a Pneumonia Mouse Model
This table presents data from a non-neutropenic mouse model of pneumonia, which is also relevant for assessing the efficacy of this compound against respiratory pathogens that can cause severe infections in neutropenic patients.
| Pathogen | Mouse Strain | This compound ED50 (mg/kg) | Comparator ED50 (mg/kg) | Reference |
| Klebsiella pneumoniae DT-S | N/A | 1.1 - 59.1 | Ceftazidime & Cefotaxime were 2-10 times less effective |
Experimental Protocols
Cyclophosphamide-Induced Neutropenic Mouse Model
This protocol describes a common method for inducing neutropenia in mice to create an immunocompromised model for studying bacterial infections.
Materials:
-
Cyclophosphamide (CPM)
-
Sterile saline for injection
-
Female ICR mice (or other suitable strain)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a sterile solution of cyclophosphamide in saline.
-
On day -4 relative to infection, administer a single intraperitoneal (IP) injection of cyclophosphamide at a dose of 150 mg/kg.
-
On day -1 relative to infection, administer a second IP injection of cyclophosphamide at a dose of 100 mg/kg.
-
This two-dose regimen has been shown to induce profound neutropenia (≤10 neutrophils/mm³) by day 4 (the day of infection), which persists for at least 3 days.
Systemic Infection Model in Neutropenic Mice
This protocol outlines the procedure for establishing a systemic bacterial infection in the neutropenic mouse model to evaluate the efficacy of this compound.
Materials:
-
Neutropenic mice (prepared as per Protocol 1)
-
Bacterial culture of the desired pathogen (e.g., S. aureus, E. cloacae)
-
Sterile saline or appropriate broth for bacterial suspension
-
This compound and comparator antibiotics
-
Vehicle for antibiotic administration (e.g., sterile saline)
-
Syringes and needles for intraperitoneal or subcutaneous injection
Procedure:
-
Bacterial Challenge:
-
Prepare a standardized inoculum of the bacterial strain in sterile saline or broth.
-
On day 0, infect the neutropenic mice via intraperitoneal injection of the bacterial suspension. The inoculum size should be predetermined to cause a lethal infection in untreated control animals.
-
-
Antibiotic Treatment:
-
Prepare solutions of this compound and any comparator antibiotics in the appropriate vehicle.
-
Administer the antibiotics subcutaneously at various doses to different groups of mice. Treatment can be initiated at a specified time post-infection (e.g., 1 hour).
-
A control group should receive the vehicle only.
-
-
Endpoint Measurement:
-
Monitor the mice for a defined period (e.g., 7 days) and record survival.
-
Calculate the median effective dose (ED50), which is the dose of the antibiotic that protects 50% of the animals from lethal infection.
-
Visualizations
Mechanism of Action of this compound
References
- 1. Therapeutic effects of this compound (HR 810) on experimental mixed infections with Enterococcus faecalis and Escherichia coli in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of this compound, a new cephalosporin, on various models of infections in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cefpirome in the Investigation of Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cefpirome, a fourth-generation cephalosporin, as a tool to study bacterial cell wall synthesis. This compound's specific mechanism of action makes it a valuable probe for elucidating the intricacies of peptidoglycan biosynthesis and for the evaluation of novel antimicrobial agents.
This compound exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis, a pathway essential for maintaining the structural integrity of the bacterial cell wall.[1][2] Its primary targets are the penicillin-binding proteins (PBPs), a group of bacterial enzymes responsible for the cross-linking of peptidoglycan chains.[1][2] By binding to and inactivating these enzymes, this compound disrupts the formation of a stable cell wall, leading to cell lysis and bacterial death.[1] this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and is noted for its stability against many beta-lactamases. It has a high affinity for multiple PBPs, including PBP 2 and PBP 3, which contributes to its potent antibacterial activity.
Quantitative Data
The following tables summarize the in vitro activity of this compound against a range of bacterial species, providing key quantitative data for researchers.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Isolates
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Notes |
| Acinetobacter calcoaceticus | 2 | 4 | Data from 8 isolates. |
| Pseudomonas aeruginosa | 2 | 8 | Data from 89 isolates. |
| Escherichia coli | - | ≤1 | |
| Klebsiella spp. | - | ≤1 | |
| Enterobacter spp. | - | ≤1 | |
| Proteus spp. | - | ≤1 | |
| Salmonella typhi | - | ≤1 | |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | - | - | 86% susceptibility observed. |
| Enterococci spp. | - | - | 82% susceptibility observed. |
| Neisseria gonorrhoeae | - | 1.0 | |
| Haemophilus ducreyi | - | 0.5 | |
| Gardnerella vaginalis | - | 1.0 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 (at 24h) | 32 (at 48h) |
Table 2: 50% Inhibitory Concentration (IC₅₀) of this compound against Penicillin-Binding Proteins (PBPs)
| Bacterial Species | PBP Target | IC₅₀ (µg/mL) |
| Escherichia coli K-12 | PBP 3 | ≤0.5 |
| Pseudomonas aeruginosa SC8329 | PBP 2 | >25 |
| Pseudomonas aeruginosa SC8329 | PBP 3 | <0.0025 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | PBP 1 | Primary Affinity |
| Methicillin-resistant Staphylococcus aureus (MRSA) | PBP 2 | Primary Affinity |
| Methicillin-resistant Staphylococcus aureus (MRSA) | PBP 2a | Not saturated at 64 mg/L |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in exponential growth phase
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control for growth (bacteria in medium without this compound) and a negative control for sterility (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Penicillin-Binding Protein (PBP) Competition Assay
This protocol describes a competition assay to determine the affinity of this compound for specific PBPs using a radiolabeled or fluorescent penicillin analog.
Materials:
-
Bacterial cell culture
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Ultracentrifuge
-
This compound solutions of varying concentrations
-
Radiolabeled penicillin (e.g., [³H]benzylpenicillin) or fluorescent penicillin analog (e.g., Bocillin FL)
-
SDS-PAGE equipment
-
Fluorography or fluorescence imaging system
Procedure:
-
Bacterial Membrane Preparation:
-
Harvest bacterial cells from a culture in the exponential growth phase by centrifugation.
-
Wash the cell pellet with an appropriate buffer.
-
Resuspend the cells in lysis buffer and disrupt them using a French press or sonication.
-
Perform a low-speed centrifugation to remove unbroken cells and large debris.
-
Collect the supernatant and perform a high-speed ultracentrifugation to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable buffer. The protein concentration should be determined.
-
-
Competition Binding:
-
Incubate aliquots of the prepared bacterial membranes with varying concentrations of this compound for a specific time at a controlled temperature (e.g., 10 minutes at 30°C).
-
Add a constant, saturating concentration of radiolabeled or fluorescent penicillin to each reaction and incubate for another set period (e.g., 10 minutes at 30°C).
-
-
Termination of Reaction and SDS-PAGE:
-
Stop the binding reaction by adding a sample buffer containing SDS and boiling the samples.
-
Separate the membrane proteins by SDS-PAGE.
-
-
Detection and Analysis:
-
For radiolabeled penicillin, perform fluorography by exposing the gel to X-ray film.
-
For fluorescent penicillin, visualize the labeled PBPs using a fluorescence gel imager.
-
Quantify the band intensities for each PBP at different this compound concentrations. The IC₅₀ value is the concentration of this compound that reduces the binding of the labeled penicillin by 50%.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for this compound Studies.
References
- 1. Antibacterial activity in vitro of this compound against clinical isolates causing sexually transmitted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro antimicrobial activity of this compound: a new fourth-generation cephalosporin against clinically significant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefpirome: A Versatile Tool for Investigating Beta-Lactamase Inhibition
Application Note
Introduction
Cefpirome is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] A key feature of this compound is its high stability against hydrolysis by a wide range of plasmid- and chromosomally-mediated beta-lactamases, the primary mechanism of resistance to beta-lactam antibiotics in many bacteria.[2][3] This inherent stability, coupled with its potent intrinsic antimicrobial activity, makes this compound an invaluable tool for researchers in microbiology, infectious diseases, and drug development for studying the mechanisms of beta-lactamase inhibition. This application note provides an overview of the utility of this compound in such investigations and is supplemented with detailed experimental protocols.
This compound's primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis, leading to cell lysis and death.[4] Its zwitterionic structure is thought to facilitate its penetration through the outer membrane of Gram-negative bacteria. Due to its resistance to many beta-lactamases, this compound can be used to differentiate between resistance mechanisms, such as enzymatic degradation versus alterations in PBPs or efflux pumps. Furthermore, its use in combination with beta-lactamase inhibitors, such as sulbactam, allows for the investigation of synergistic effects and the elucidation of the role of specific beta-lactamases in resistance.[1]
Data Presentation
The following tables summarize the in vitro activity of this compound against various bacterial isolates, including those producing different types of beta-lactamases.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Beta-Lactamase Producing and Non-Producing Bacteria
| Bacterial Species | Beta-Lactamase Status | This compound MIC (µg/mL) | Reference |
| Escherichia coli | Non-producer | 0.06 - 0.25 | |
| Escherichia coli | TEM-1 producer | 0.12 - 0.5 | |
| Klebsiella pneumoniae | SHV-5 producer | 1 - 8 | |
| Enterobacter cloacae | AmpC (derepressed) | 0.25 - 2 | |
| Pseudomonas aeruginosa | Various | 1 - 16 | |
| Staphylococcus aureus (MSSA) | Penicillinase producer | 0.5 - 2 | |
| Staphylococcus aureus (MRSA) | PBP2a producer | 8 - 64 |
Table 2: Synergistic Activity of this compound in Combination with Sulbactam
| Bacterial Species | Beta-Lactamase Status | This compound MIC (µg/mL) | This compound/Sulbactam MIC (µg/mL) | Fold Decrease in MIC | Reference |
| Proteus vulgaris | Not specified | 8 | 2 | 4 | |
| Pseudomonas aeruginosa | Not specified | 16 | 4 | 4 | |
| Escherichia coli | Not specified | 4 | 1 | 4 | |
| Klebsiella pneumoniae | Not specified | 8 | 2 | 4 | |
| Methicillin-ResistantStaphylococcus aureus (MRSA) | PBP2a producer | 32 (at 48h) | >4-fold reduction in 11% of strains | >4 |
Table 3: Kinetic Parameters of this compound Hydrolysis by Various Beta-Lactamases
| Beta-Lactamase | Source Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| AmpC KL | Escherichia coli | 180 ± 27 | 1.5 ± 0.1 | 8.3 x 103 | |
| AmpC S4 (Wild-type) | Escherichia coli | > 500 | 0.8 ± 0.1 | < 1.6 x 103 | |
| TEM-1 | Escherichia coli | >1000 | Low | 2 x 102 | |
| P99 | Enterobacter cloacae | High | Very Low | N/A | |
| K1 | Klebsiella pneumoniae | High | Very Low | N/A |
Note: "N/A" indicates that specific quantitative data was not available in the cited literature, but the source describes high stability or low affinity.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against bacterial isolates.
Materials:
-
This compound powder (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension equivalent to a 0.5 McFarland standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL. Sterilize by filtration through a 0.22 µm filter.
-
Preparation of this compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the this compound dilutions. The final volume in each well should be 100 µL.
-
Controls: Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Synergy Testing by Checkerboard Assay
This protocol is used to assess the synergistic effect of this compound in combination with a beta-lactamase inhibitor (e.g., sulbactam).
Materials:
-
This compound and Sulbactam powders (analytical grade)
-
CAMHB
-
Sterile 96-well microtiter plates
-
Bacterial inoculum (prepared as in Protocol 1)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and Sulbactam.
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound horizontally and the beta-lactamase inhibitor vertically in CAMHB.
-
Inoculation: Inoculate each well with the prepared bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of this compound + FIC of Inhibitor Where FIC = MIC of drug in combination / MIC of drug alone.
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Protocol 3: Beta-Lactamase Hydrolysis Assay (Kinetic Analysis)
This protocol measures the rate of this compound hydrolysis by a purified beta-lactamase enzyme.
Materials:
-
Purified beta-lactamase enzyme
-
This compound solution of known concentration
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified beta-lactamase and this compound in phosphate buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the change in absorbance at a wavelength specific to the hydrolysis of the beta-lactam ring of this compound (typically determined experimentally).
-
Reaction Initiation: In a quartz cuvette, mix the this compound solution with the buffer. Initiate the reaction by adding a small volume of the enzyme solution.
-
Data Acquisition: Record the change in absorbance over time. The initial rate of reaction (V₀) is determined from the linear portion of the curve.
-
Kinetic Parameter Calculation: Repeat the assay with varying concentrations of this compound. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
Mandatory Visualization
References
- 1. Studies on Susceptibility, Minimum Inhibitory Concentration and Time Kill Curve of this compound and Sulbactam in Combination and this compound Alone in Proteus vulgaris, Pseudomonas aeruginosa, Escherichia coli and Klebsiella pneumoniae - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. Beta-lactamase stability and antibacterial activity of this compound alone and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound combined with beta-lactamase inhibitors and affinity for the penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cefpirome Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[2] While effective against bacterial pathogens, it is crucial to evaluate the potential cytotoxic effects of this compound on mammalian cells to establish a comprehensive safety profile. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays.
Recommended Cell Lines
Given that cephalosporins can be associated with nephrotoxicity, renal cell lines are particularly relevant for studying the cytotoxicity of this compound.[3][4]
-
Human Kidney Proximal Tubular Epithelial Cells (e.g., HK-2): To assess potential nephrotoxicity.
-
Renal Mesangial Cells: A study has demonstrated this compound's cytotoxic effects on these cells.[3]
-
Human Embryonic Kidney Cells (e.g., HEK293): A common and well-characterized cell line for general cytotoxicity screening.
-
Human Dermal Fibroblasts (e.g., HDF): To evaluate general cytotoxicity on connective tissue cells.
Data Presentation: this compound Cytotoxicity
The following table summarizes quantitative data on the cytotoxic effects of this compound from published studies.
| Cell Line | Assay | Exposure Time (hours) | IC50 | Reference |
| Renal Mesangial Cells | Cell Viability Assay | 24 | 7.702 µmol/l |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for key experiments to determine this compound cytotoxicity are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound sulfate
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if a solvent is used.
-
Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound sulfate
-
LDH cytotoxicity detection kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls, following the kit's instructions.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with a compromised membrane, indicating late apoptosis or necrosis.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound sulfate
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Staining: Centrifuge the cell suspension and wash the cells with cold PBS. Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for Cephalosporin-Induced Cytotoxicity
While the precise signaling pathways for this compound-induced cytotoxicity in mammalian cells are not fully elucidated, evidence for other cephalosporins suggests a mechanism involving mitochondrial dysfunction and oxidative stress, which can lead to apoptosis.
Caption: Proposed pathway for this compound cytotoxicity.
References
- 1. drugs.com [drugs.com]
- 2. Mechanism of the mitochondrial respiratory toxicity of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the influence on renal function between cefepime and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Cefpirome Administration in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cefpirome administration in preclinical animal models, summarizing key pharmacokinetic, pharmacodynamic, efficacy, and toxicity data from various studies. Detailed experimental protocols for common administration routes and study designs are included to facilitate the planning and execution of new preclinical research.
I. Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in various animal species. These data offer a comparative view of the drug's behavior and effects across different models and administration routes.
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
| Animal Species | Dose (mg/kg) | Route of Administration | Elimination Half-life (t½) | Bioavailability (F) | Key Findings & Reference |
| Rats | 20 | IV | 0.4 h | - | Rapid elimination.[1][2][3] |
| 20 | IM | 0.4 h | Nearly 100% | Bioavailability is almost identical to IV administration.[1][2] | |
| 40 | IM | - | 88% | Good bioavailability at a higher dose. | |
| Dogs | 20 | IV | 1.1 h | - | Longer half-life compared to rats. |
| 20 | IM | 1.1 h | Nearly 100% | Excellent bioavailability, similar to IV. | |
| Goats | 10 | IV | 2.12 h | - | Longer half-life suggests slower elimination. |
| 10 | IM | 2.09 h | 75% | Good bioavailability. | |
| Ewes | 10 | IV | 1.68 h | - | Data supports a 12-hour dosing interval. |
| 10 | IM | 2.04 h | 88.85% | High bioavailability. | |
| Rabbits | Single Dose | IV | - | - | Mean penetration into cerebrospinal fluid (CSF) was 25-54% in meningitis models. |
Table 2: Acute Toxicity (LD50) of this compound Sulfate in Rodents
| Animal Species | Age | Route of Administration | LD50 (mg/kg) - Male | LD50 (mg/kg) - Female | Reference |
| Mice | 6-week-old | Intravenous (IV) | 2420 | 2400 | |
| 6-week-old | Intraperitoneal (IP) | 3850 | 4200 | ||
| 6-week-old | Oral | 16200 | 18500 | ||
| Rats | 6-week-old | Intravenous (IV) | 1900 | 2080 | |
| 6-week-old | Intraperitoneal (IP) | 6550 | 5800 | ||
| 6-week-old | Subcutaneous (SC) | >10000 | >10000 | ||
| 6-week-old | Oral | >8000 | >8000 | ||
| 5-day-old | Subcutaneous (SC) | 1750-2500 | 2080 |
Table 3: Efficacy of this compound in Murine Infection Models
| Infection Model | Pathogen | Animal Model | Key Findings | Reference |
| Systemic Infection | Escherichia coli, Staphylococcus aureus, Serratia marcescens | Mice | More potent protective effect than ceftazidime, cefoperazone, and cefotaxime. | |
| Systemic Infection | Pseudomonas aeruginosa | Mice | As effective as ceftazidime. | |
| Pyelonephritis | Escherichia coli | Mice | More effective than ceftazidime, cefotaxime, and cefoperazone. | |
| Lung Infection | Streptococcus pneumoniae, Klebsiella pneumoniae | Mice | More effective than latamoxef, ceftazidime, cefotaxime, and cefoperazone. | |
| Intrauterine Infection | Escherichia coli, Staphylococcus aureus | Rats | Superior to cefotaxime and cefoperazone. |
II. Experimental Protocols
The following are detailed protocols for the administration of this compound in preclinical animal studies. These protocols are based on standard methodologies and should be adapted to specific experimental designs and institutional guidelines.
Protocol 1: Intravenous (IV) Administration in Rats
Objective: To administer this compound directly into the systemic circulation for pharmacokinetic, pharmacodynamic, or efficacy studies.
Materials:
-
This compound sulfate
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30G)
-
Animal restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Drug Preparation:
-
On the day of the experiment, prepare a stock solution of this compound sulfate in the chosen sterile vehicle. The concentration should be calculated based on the desired dose and a maximum injection volume of 5 mL/kg for rats.
-
Ensure the solution is fully dissolved, using a vortex mixer if necessary.
-
-
Animal Preparation:
-
Acclimatize the rats to the laboratory environment for at least 7 days prior to the experiment.
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
To facilitate visualization of the lateral tail vein, warm the tail using a heat lamp or by placing the rat on a warming pad for a few minutes. This will cause vasodilation.
-
-
Administration:
-
Place the rat in a suitable restrainer.
-
Clean the tail with a 70% ethanol wipe.
-
Identify the lateral tail vein.
-
Holding the syringe with the needle bevel facing up, carefully insert the needle into the vein at a shallow angle.
-
To confirm correct placement, a small amount of blood may flash back into the needle hub. Do not aspirate as this can collapse the vein.
-
Inject the this compound solution slowly and steadily.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.
-
-
Post-Administration Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Intramuscular (IM) Administration in Mice
Objective: To administer this compound into the muscle tissue for absorption into the systemic circulation.
Materials:
-
This compound sulfate
-
Sterile vehicle
-
Vortex mixer
-
Sterile syringes (e.g., 0.5 mL) and needles (e.g., 25-27G)
-
70% ethanol
Procedure:
-
Drug Preparation:
-
Prepare the this compound solution as described in Protocol 1, adjusting the concentration for a maximum injection volume of 0.05 mL per site in mice.
-
-
Animal Preparation:
-
Weigh the mouse before dosing.
-
-
Administration:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Identify the quadriceps muscle of the hind limb.
-
Clean the injection site with 70% ethanol.
-
Insert the needle into the muscle at a 90-degree angle. Be careful to avoid the femur and sciatic nerve.
-
Aspirate by pulling back slightly on the plunger. If blood appears in the syringe, withdraw the needle and select a new site.
-
Inject the solution slowly.
-
-
Post-Administration Care:
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any signs of pain, distress, or lameness.
-
Protocol 3: Subcutaneous (SC) Administration in Rats
Objective: To administer this compound into the subcutaneous space for slower, sustained absorption.
Materials:
-
This compound sulfate
-
Sterile vehicle
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27G)
-
70% ethanol
Procedure:
-
Drug Preparation:
-
Prepare the this compound solution as described in Protocol 1, with a maximum injection volume of 5-10 mL/kg for rats.
-
-
Animal Preparation:
-
Weigh the rat before dosing.
-
-
Administration:
-
Restrain the rat.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Clean the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution. A small bleb will form under the skin.
-
-
Post-Administration Care:
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the rat to its cage and monitor for any skin reactions at the injection site.
-
Protocol 4: Oral Gavage in Mice
Objective: To administer this compound directly into the stomach.
Materials:
-
This compound sulfate
-
Sterile vehicle (e.g., water, methylcellulose solution)
-
Vortex mixer
-
Sterile syringes
-
Flexible or rigid gavage needle with a ball tip (e.g., 20-22G for mice)
Procedure:
-
Drug Preparation:
-
Prepare the this compound solution or suspension in the chosen vehicle. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
-
Animal Preparation:
-
Weigh the mouse.
-
Measure the distance from the mouse's mouth to the xiphoid process (the bottom of the sternum) with the gavage needle to determine the correct insertion depth. Mark this depth on the needle if necessary.
-
-
Administration:
-
Restrain the mouse firmly by scruffing the neck to immobilize the head.
-
Introduce the gavage needle into the mouth, slightly to one side, and advance it gently along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
-
Post-Administration Care:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Protocol 5: Blood Sampling for Pharmacokinetic Studies in Rats
Objective: To collect serial blood samples to determine the pharmacokinetic profile of this compound.
Materials:
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA, heparin)
-
Sterile needles (e.g., 25-27G) or lancets
-
Capillary tubes
-
Anesthetic (if required by protocol)
-
Restrainer
Procedure:
-
Sample Collection Sites: Common sites for serial blood collection in rats include the saphenous vein and the lateral tail vein.
-
Saphenous Vein Collection:
-
Shave the area around the saphenous vein on the hind leg.
-
Apply a small amount of petroleum jelly over the vein to cause the blood to bead up.
-
Puncture the vein with a sterile needle or lancet.
-
Collect the blood into a capillary tube or directly into a microcentrifuge tube.
-
Apply pressure to the site to stop the bleeding.
-
-
Tail Vein Collection:
-
Warm the tail to dilate the vein.
-
Puncture the lateral tail vein with a sterile needle.
-
Collect the blood as it drips from the needle hub or from the puncture site.
-
-
Sample Processing:
-
Keep the collected blood samples on ice.
-
Centrifuge the samples to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
III. Visualizations
Mechanism of Action of this compound
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process does not involve a classical signaling pathway but is a direct enzymatic inhibition.
Caption: Mechanism of this compound's bactericidal action.
Experimental Workflow: Pharmacokinetic Study in Rats
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound in a rat model.
Caption: Workflow for a preclinical pharmacokinetic study.
References
Spectrophotometric Analysis of Cefpirome Sulfate: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the spectrophotometric determination of Cefpirome sulfate, a fourth-generation cephalosporin antibiotic. The methods outlined are simple, accurate, rapid, and sensitive, making them suitable for routine quality control analysis of this compound sulfate in its pure form and pharmaceutical dosage forms.
Introduction
This compound sulfate is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its chemical designation is 3-[(2,3-cyclo-penteno-1-pyridinium) methyl]-7-[2-syn-methoxyimino-2-(2-aminothiazol-4-yl)acetamido]ceph-3-em-4-carboxylate.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing this compound sulfate. Spectrophotometry offers a cost-effective and accessible alternative to more complex techniques like HPLC for the quantitative analysis of this drug.
This application note details five distinct spectrophotometric methods for the determination of this compound sulfate, each based on a different chemical reaction that produces a colored chromogen.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described spectrophotometric methods, allowing for easy comparison of their performance characteristics.
| Method | λmax (nm) | Linearity Range (µg/mL) | Regression Equation (Y = aC + b) | Correlation Coefficient (r) |
| Method 1: Diazotization with α-Naphthylamine | 512 | 5 - 40 | - | - |
| Method 2: Diazotization with N-(1-naphthyl)ethylenediamine HCl | 565 | 2.5 - 20 | - | - |
| Method 3: Reduction of Fe(III) with 1,10-Phenanthroline | 510 | 2.5 - 40 | - | - |
| Method 4: Reaction with Folin-Ciocalteu Reagent | 700 | 5 - 20 | Y = 0.00554C + 0.000266 | 0.9999 |
| Method 5: Oxidative Coupling with MBTH | 635 | 2.5 - 20 | Y = 4.230x10⁻³C + 7.107x10⁻³ | 0.9999 |
Y is the absorbance, C is the concentration in µg/mL. Data not available is denoted by '-'.
Experimental Protocols and Methodologies
This section provides detailed experimental protocols for each of the five spectrophotometric methods.
General Procedures for Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound sulfate and dissolve it in 100 mL of distilled water in a volumetric flask.[1][3]
-
Working Standard Solution (100 µg/mL): Further dilute the stock solution with distilled water to obtain a concentration of 100 µg/mL.
-
Sample Solution (from parenteral preparation): Accurately weigh a quantity of the powder for injection equivalent to 100 mg of this compound sulfate and transfer it to a 100 mL volumetric flask. Dissolve and make up to the mark with distilled water (or methanol for Method 5 to remove sodium carbonate). Thoroughly mix the contents and filter. Suitably dilute the filtrate to obtain a final concentration of 100 µg/mL.
Method 1: Diazotization with α-Naphthylamine
This method is based on the diazotization of the primary amine group of this compound with sodium nitrite and hydrochloric acid, followed by coupling with α-naphthylamine to form a pink colored chromogen.
Reagents:
-
Sodium Nitrite Solution
-
Hydrochloric Acid
-
α-Naphthylamine Solution
Protocol:
-
Pipette aliquots of the standard drug solution (0.5-4.0 mL of 100 µg/mL) into a series of graduated test tubes.
-
Follow the standard procedure for diazotization and coupling with α-naphthylamine.
-
Adjust the final volume in each test tube to 10 mL with distilled water.
-
Measure the absorbance of the resulting pink colored chromogen at 512 nm against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the amount of this compound sulfate in the sample solution by referring to the calibration curve.
Method 2: Diazotization with N-(1-naphthyl)ethylenediamine HCl (Bratton-Marshall Reagent)
Similar to Method 1, this method involves diazotization of the primary amine group, but the coupling agent is N-(1-naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent), which forms a purple colored chromogen.
Reagents:
-
Sodium Nitrite Solution
-
Hydrochloric Acid
-
N-(1-naphthyl)ethylenediamine dihydrochloride (BM Reagent) Solution
Protocol:
-
Pipette aliquots of the standard drug solution into a series of graduated test tubes.
-
Perform the diazotization step as in Method 1.
-
Add 2 mL of BM reagent solution and mix well.
-
Adjust the final volume in each test tube to 10 mL with distilled water.
-
Measure the absorbance of the purple colored chromogen at 565 nm against a reagent blank.
-
Construct a calibration curve and determine the concentration of the sample.
Method 3: Reduction of Fe(III) with 1,10-Phenanthroline
This method is based on the reduction of ferric chloride (Fe(III)) to its ferrous form (Fe(II)) by the drug. The resulting Fe(II) then forms a red colored complex with 1,10-phenanthroline.
Reagents:
-
Ferric Chloride Solution
-
1,10-Phenanthroline Solution (0.1 M)
Protocol:
-
Pipette aliquots of the standard drug solution (0.25-4.0 mL of 100 µg/mL) into a series of graduated test tubes.
-
To each test tube, add 2 mL of ferric chloride and 2 mL of 1,10-phenanthroline (0.1 M) solution.
-
Place the test tubes in a water bath at 60°C for 15 minutes.
-
Cool the test tubes to room temperature.
-
Make up the volume to 10 mL with distilled water.
-
Measure the absorbance of the red colored chromogen at 510 nm against a reagent blank.
-
Construct a calibration curve and determine the concentration of the sample.
Method 4: Reaction with Folin-Ciocalteu Reagent
In this method, this compound sulfate forms a blue chromogen with Folin-Ciocalteu (F-C) reagent in an alkaline medium, which can be estimated spectrophotometrically. The F-C reagent contains phosphotungstic and phosphomolybdic acids, which are reduced by phenolic and other reducing substances to produce a blue color.
Reagents:
-
Folin-Ciocalteu Reagent (1N): Dilute 2N F-C reagent with distilled water.
-
Sodium Hydroxide Solution (4%): Dissolve 4 g of NaOH pellets in 100 mL of distilled water.
Protocol:
-
Pipette aliquots of the standard drug solution (0.5-2.0 mL of 100 µg/mL) into a series of 10 mL graduated test tubes.
-
To each tube, add 1.0 mL of Folin-Ciocalteu reagent and 3.0 mL of sodium hydroxide solution.
-
Bring the total volume to 10 mL with distilled water.
-
Measure the absorbance of the blue colored species at 700 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Compute the amount of this compound sulfate in the sample solutions from the standard plot.
Method 5: Oxidative Coupling with 3-Methyl-2-benzathiazolinone Hydrazone (MBTH)
This method involves the oxidation of MBTH by ferric chloride, which then complexes with this compound sulfate to form a stable green chromophore.
Reagents:
-
Ferric Chloride Solution (0.5% w/v): Prepare in distilled water.
-
MBTH Solution (0.2% w/v): Prepare in distilled water.
Protocol:
-
Pipette aliquots of the standard drug solution (0.25-2.0 mL of 100 µg/mL) into a series of 10 mL volumetric flasks.
-
Add 2.0 mL of ferric chloride solution and 2.0 mL of MBTH solution to each flask.
-
Keep the flasks aside for 30 minutes.
-
Add distilled water to each flask to bring the total volume to 10 mL.
-
Measure the absorbance of the green colored complex at 635 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Compute the concentration of this compound sulfate in the samples from the calibration graph.
Conclusion
The spectrophotometric methods presented provide simple, accurate, and cost-effective means for the determination of this compound sulfate in pharmaceutical formulations. The choice of method may depend on the available reagents, instrumentation, and the desired sensitivity and concentration range. These detailed protocols and application notes should serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound sulfate.
References
Troubleshooting & Optimization
Technical Support Center: Cefpirome Stability and Degradation in Aqueous Solutions
Welcome to the technical support center for Cefpirome stability and degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound in aqueous solutions during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the preparation and handling of this compound solutions.
Q1: My this compound solution is showing a yellowish tint. Is it degraded?
A1: Yes, a yellowish to orange or brown coloration is a visual indicator of this compound degradation.[1] This is often observed under conditions of thermal stress or exposure to light.[2][3][4] Specifically, the degradation of the δ³-cephem ring in cephalosporins is known to produce colored compounds.[4] It is recommended to prepare fresh solutions and protect them from light and heat to minimize degradation.
Q2: I'm observing a loss of antibacterial activity in my this compound stock solution. What could be the cause?
A2: Loss of antibacterial activity is a direct consequence of this compound degradation. The primary mechanism of degradation involves the hydrolysis of the β-lactam ring, which is essential for its antibacterial action. The degradation products of this compound generally do not exhibit significant antibacterial activity. To mitigate this, ensure your stock solutions are stored at appropriate pH and temperature conditions. For instance, this compound is most stable in the pH range of 4-7.
Q3: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What are these?
A3: Unexpected peaks are likely degradation products of this compound. The degradation pathway of this compound is complex and can result in various products depending on the conditions (pH, temperature, light). Common degradation products include epi-cefpirome, Δ²-cefpirome, and anti-cefpirome. In strongly acidic solutions or under irradiation, other products can also be formed. It is crucial to use a validated stability-indicating HPLC method that can resolve this compound from its potential degradation products.
Q4: How can I prevent the degradation of my this compound solution during my experiment?
A4: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your aqueous solution between 4 and 7, where this compound exhibits maximum stability.
-
Temperature: Prepare and store solutions at low temperatures (e.g., 4°C) when not in immediate use. Avoid elevated temperatures, as degradation rates increase significantly with temperature.
-
Light Protection: Protect your solutions from light by using amber vials or covering the containers with aluminum foil. Photodegradation can lead to the formation of inactive isomers and other degradation products.
-
Buffer Selection: Be aware that buffer components can influence the degradation rate. While specific acid-base catalysis is the primary driver of hydrolysis, some buffer species can also catalyze the reaction. It has been noted that acetate and phosphate buffers do not catalyze the degradation of this compound.
-
Fresh Preparation: Whenever possible, prepare this compound solutions fresh before use.
Quantitative Data Summary
The stability of this compound is highly dependent on pH and temperature. The degradation generally follows pseudo-first-order kinetics.
Table 1: Effect of pH on this compound Stability
| pH Range | Stability Profile | Reference(s) |
| 4-7 | Most Stable | |
| < 3 | Slightly Unstable | |
| > 7 | Rapid Degradation |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Observations | Degradation Products | Reference(s) |
| Acidic Hydrolysis (e.g., 0.1N HCl) | Significant degradation. | anti-cefpirome, 2-[[(2- amino-4-thiazolyl)-((Z)-methoxyimino)-acetyl]aminomethyl]-1,2,5,7- tetrahydro-7-oxo-4H-furo[3,4-D]-thiazine, 6,7-dihydro-5H-1- pyrindine | |
| Alkaline Hydrolysis (e.g., 0.1N NaOH) | Rapid and extensive degradation. | epi-cefpirome, Δ²-cefpirome, 2-[[(2-amino-4-thiazolyl)((Z)-methoxy-imino)acetyl]amino]acetaldehyde, 6,7-dihydro-5H-1-pyrindine | |
| Oxidative Degradation (e.g., 3% H₂O₂) | Total degradation observed. | One major degradant and other unknown products. | |
| Photodegradation (Sunlight/UV light) | Sensitive to light, leading to degradation. | anti-cefpirome and other products. | |
| Thermal Degradation | Degradation increases with temperature. | Not specified in detail, but leads to loss of parent compound. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution using HPLC
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Materials and Reagents:
-
This compound Sulfate reference standard
-
HPLC-grade acetonitrile and water
-
Ammonium acetate
-
Hydrochloric acid, Sodium hydroxide, and Hydrogen peroxide for forced degradation studies
-
Various buffers (e.g., phosphate, acetate) for pH stability studies
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Preparation of Solutions:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and 12 mM ammonium acetate (e.g., 10:90 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve this compound Sulfate in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the desired aqueous buffer or stress medium to the target concentration.
3. Stability Study Design:
-
pH Stability: Prepare a series of buffered solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12). Add this compound to each buffer and incubate at a constant temperature (e.g., 40°C).
-
Forced Degradation:
-
Acid Hydrolysis: Incubate this compound solution in 0.1N HCl.
-
Alkaline Hydrolysis: Incubate this compound solution in 0.1N NaOH.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂.
-
Photostability: Expose this compound solution to light (e.g., direct sunlight or a photostability chamber).
-
Thermal Stability: Incubate this compound solution at elevated temperatures (e.g., 60°C).
-
4. HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Procedure: At specified time intervals, withdraw samples from the stability study solutions, neutralize if necessary, and dilute with the mobile phase. Inject the samples into the HPLC system and record the chromatograms.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation rate constant (k) by plotting the natural logarithm of the remaining this compound concentration versus time. The degradation of this compound typically follows pseudo-first-order kinetics.
Visualizations
Caption: Major degradation pathways of this compound under different conditions.
Caption: General experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for common this compound stability issues.
References
- 1. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and degradation pattern of this compound (HR 810) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Stability Indicating RP-HPLC Method for the Estimation of this compound Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation paths of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cefpirome solubility issues for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Cefpirome for in vitro assays.
Troubleshooting Guide & FAQs
This section addresses common problems related to this compound solubility in a question-and-answer format.
Q1: My this compound sulfate powder is not dissolving completely in water. What should I do?
A1: this compound sulfate is generally described as soluble in water[1][2][3]. If you are experiencing issues, consider the following:
-
Purity and Form: Ensure you are using this compound sulfate. The solubility of other forms may differ. This compound sulfate typically appears as a white to pale yellowish-white crystalline powder[1][2].
-
pH of the Solution: The pH of a 0.1 g/10 mL solution of this compound Sulfate in water is between 1.6 and 2.6. The optimal stability for this compound in aqueous solutions is within a pH range of 4-7. Solubility can be affected by pH. Consider using a biologically relevant buffer system.
-
Temperature: While studies have shown that solubility increases with temperature, this effect is less significant than that of pH. Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures.
-
"this compound Sulfate Solubilized": For improved pH stability in aqueous solutions, a formulation containing anhydrous sodium carbonate is available, which helps maintain a pH of 5.5-7.5.
Q2: I observed precipitation after adding my this compound stock solution to the cell culture medium. What is the cause and how can I prevent it?
A2: Precipitation upon addition to culture media is a common issue and can be caused by several factors:
-
Solvent Choice: If you prepared your stock solution in an organic solvent like DMSO, adding it to the aqueous environment of the culture medium can cause the less soluble this compound to precipitate out.
-
Exceeding Solubility Limit: The final concentration of this compound in your assay may exceed its solubility in the specific culture medium. The solubility of this compound sulfate in PBS (pH 7.2) is approximately 10 mg/mL.
-
Interaction with Media Components: Components in the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
-
pH Shift: The addition of a this compound solution, which can be acidic, might alter the local pH of the medium, leading to precipitation.
Troubleshooting Steps:
-
Reduce Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is minimal, as high concentrations can be toxic to cells and cause precipitation.
-
Prepare a More Dilute Stock Solution: This will reduce the amount of organic solvent introduced into the medium.
-
Use an Aqueous Stock Solution: Since this compound sulfate is water-soluble, prepare the stock solution in sterile water or a suitable buffer like PBS. Note that aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh.
-
pH Adjustment: Consider preparing the stock solution in a buffer that is compatible with your cell culture medium to avoid significant pH shifts.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The choice of solvent depends on the desired stock concentration and the experimental application.
-
Water: this compound sulfate is soluble in water and is a suitable solvent for preparing fresh stock solutions for immediate use in aqueous-based assays.
-
DMSO: this compound sulfate is soluble in DMSO at approximately 10 mg/mL. DMSO is a common solvent for preparing high-concentration stock solutions that can be stored at -20°C.
-
Dimethylformamide (DMF): Solubility in DMF is approximately 1 mg/mL.
-
Phosphate-Buffered Saline (PBS): The solubility of this compound sulfate in PBS (pH 7.2) is approximately 10 mg/mL.
When using organic solvents, it is crucial to purge the solvent with an inert gas before dissolving the this compound sulfate.
Q4: How stable is this compound in solution and how should I store my stock solutions?
A4: The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature.
-
pH Stability: this compound is most stable in aqueous solutions with a pH between 4 and 7. It is less stable outside this range.
-
Aqueous Solution Storage: It is recommended not to store aqueous solutions for more than one day.
-
Stock Solution Storage: For longer-term storage, it is advisable to prepare aliquots of stock solutions in a suitable solvent like DMSO and store them at -20°C for up to a month, or at -80°C for longer periods (up to 6 months). Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize the solubility and stability data for this compound sulfate.
Table 1: Solubility of this compound Sulfate in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | Soluble/Freely Soluble | |
| DMSO | ~10 mg/mL, 44 mg/mL | |
| Dimethylformamide | ~1 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL | |
| Ethanol (95%) | Practically Insoluble | |
| Methanol | Sparingly Soluble | |
| Diethyl Ether | Practically Insoluble |
Table 2: pH Profile of this compound Sulfate Stability
| pH Range | Stability | Reference |
| 1.6 - 2.6 | pH of 0.1g in 10mL water | |
| 4 - 7 | Most Stable | |
| < 4 and > 7 | Slightly Unstable to Unstable |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Sulfate Stock Solution in DMSO
-
Materials:
-
This compound sulfate powder
-
Anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Weigh out the desired amount of this compound sulfate powder in a sterile microcentrifuge tube.
-
Purge the anhydrous DMSO with an inert gas for several minutes to remove dissolved oxygen.
-
Add the appropriate volume of the purged DMSO to the this compound sulfate powder to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the this compound sulfate is completely dissolved. Gentle warming in a water bath may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 mg/mL this compound Sulfate Working Solution in PBS (pH 7.2)
-
Materials:
-
This compound sulfate powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, conical centrifuge tube
-
-
Procedure:
-
Weigh out the desired amount of this compound sulfate powder in a sterile centrifuge tube.
-
Add the appropriate volume of sterile PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the this compound sulfate is completely dissolved.
-
This solution should be prepared fresh and used immediately. It is not recommended for long-term storage.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's mechanism of action on bacteria.
References
Technical Support Center: Optimizing Cefpirome Dosage for In Vivo Animal Studies
Welcome to the technical support center for Cefpirome, a fourth-generation cephalosporin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vivo animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice and rats?
A1: A common starting point for this compound in rodents is a dose of 20 mg/kg.[1][2] However, the optimal dose is highly dependent on the infection model, the bacterial strain's minimum inhibitory concentration (MIC), and the route of administration. For systemic infections in mice, this compound has shown potent protective effects compared to other cephalosporins like ceftazidime and cefotaxime.[3] It is always recommended to perform a pilot dose-ranging study to determine the most effective dose for your specific experimental conditions.
Q2: What is the recommended route of administration for this compound in animal studies?
A2: this compound can be administered intravenously (IV), intramuscularly (IM), or subcutaneously (SC).[4][5] Oral administration is not recommended as this compound is not well absorbed through this route. Bioavailability following intramuscular injection is generally high, exceeding 90%. The choice of administration route should be guided by the experimental design and the desired pharmacokinetic profile.
Q3: How frequently should this compound be administered?
A3: The dosing frequency is determined by the elimination half-life of this compound in the specific animal model. In rats, the elimination half-life is approximately 0.4 hours, while in dogs it is around 1.1 hours. In goats, a dosing interval of 12 hours has been suggested for a 10 mg/kg dose to maintain plasma concentrations above the MIC. For beta-lactam antibiotics like this compound, maintaining the drug concentration above the MIC for an extended period is a key pharmacodynamic parameter. Therefore, more frequent dosing or continuous infusion might be necessary to achieve optimal efficacy, especially for pathogens with higher MICs.
Q4: What are the key pharmacokinetic parameters of this compound in common animal models?
A4: The pharmacokinetic properties of this compound are typical of cephalosporins, with low protein binding (approximately 10%) and elimination primarily through the kidneys. Key pharmacokinetic parameters vary across species. Below is a summary of available data.
Troubleshooting Guide
Issue 1: Lack of Efficacy in an In Vivo Model
-
Possible Cause: Suboptimal dosage.
-
Solution: Conduct a dose-titration study to identify the effective dose for your specific infection model and bacterial strain. The time that drug concentrations exceed the MIC is a critical parameter for beta-lactams.
-
-
Possible Cause: Inappropriate dosing frequency.
-
Solution: this compound has a relatively short half-life in some species like rats (0.4h). Consider more frequent administration or a continuous infusion to maintain plasma concentrations above the MIC of the target pathogen.
-
-
Possible Cause: Bacterial resistance.
-
Solution: Confirm the MIC of your bacterial strain against this compound in vitro. Some studies have shown resistance to this compound in certain clinical isolates.
-
-
Possible Cause: Poor drug penetration to the site of infection.
-
Solution: While this compound penetrates well into several tissues, including cerebrospinal fluid, its concentration at the target site may be insufficient. Consider local administration if appropriate for your model.
-
Issue 2: Adverse Events or Toxicity Observed in Study Animals
-
Possible Cause: High dosage.
-
Solution: Reduce the dose. Acute toxicity studies in mice and rats have established LD50 values for different administration routes. For instance, the intravenous LD50 in male mice is 2420 mg/kg. Observed adverse effects can include decreased spontaneous activity and respiratory changes.
-
-
Possible Cause: Rapid intravenous injection.
-
Solution: Administer the drug more slowly to minimize potential acute toxic effects.
-
Issue 3: High Variability in Experimental Results
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent preparation of this compound solutions and precise administration techniques.
-
-
Possible Cause: Biological variability among animals.
-
Solution: Increase the number of animals per group to improve statistical power and account for individual differences in drug metabolism and clearance.
-
-
Possible Cause: Inconsistent establishment of infection.
-
Solution: Standardize the infection protocol, including the inoculum size and route of administration, to ensure a consistent disease model.
-
Data Presentation: Pharmacokinetic Parameters of this compound
| Animal Model | Dosage | Route | Elimination Half-life (t½) | Bioavailability (F) | Protein Binding | Reference |
| Rat | 20 mg/kg | IV/IM | 0.4 h | ~100% | - | |
| Dog | 20 mg/kg | IV/IM | 1.1 h | ~100% | - | |
| Rabbit | - | IV | 1.48 h | - | - | |
| Goat | 10 mg/kg | IV | 2.12 h | - | 19.9% | |
| Goat | 10 mg/kg | IM | 2.09 h | 75% | 19.9% | |
| Ewe | 10 mg/kg | IV | 1.68 h | - | - |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study (e.g., Murine Sepsis Model)
-
Animal Model: Select an appropriate mouse strain (e.g., BALB/c or C57BL/6).
-
Infection: Induce sepsis by intraperitoneal injection of a standardized lethal or sub-lethal dose of a clinically relevant bacterial strain (e.g., Escherichia coli or Staphylococcus aureus).
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
This compound treatment groups (multiple dose levels).
-
Positive control (an antibiotic with known efficacy against the pathogen).
-
-
Drug Administration: Administer this compound at the predetermined doses and schedule (e.g., subcutaneously or intraperitoneally) starting at a specified time post-infection.
-
Monitoring: Observe animals for clinical signs of illness and mortality for a defined period (e.g., 7 days).
-
Outcome Measures:
-
Survival rate.
-
Bacterial load in blood and/or target organs (e.g., spleen, liver) at specific time points. This is determined by homogenizing tissues and plating serial dilutions to count colony-forming units (CFU).
-
Visualizations
Caption: Workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic effects of this compound, a new cephalosporin, on various models of infections in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound administered intravenously or intramuscularly to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Acute toxicity study of this compound sulfate in mice and rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cefpirome Resistance in Pseudomonas aeruginosa
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming Cefpirome resistance in Pseudomonas aeruginosa. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Question: My P. aeruginosa isolate shows a high Minimum Inhibitory Concentration (MIC) for this compound. What are the potential resistance mechanisms?
Answer: High this compound MICs in P. aeruginosa are primarily attributed to three mechanisms that can act alone or in concert:
-
Overexpression of AmpC β-lactamase: P. aeruginosa possesses a chromosomally encoded AmpC β-lactamase.[1] Mutations leading to its overexpression are a common cause of resistance to many cephalosporins, including this compound.[1][2]
-
Active Efflux Pumps: The MexAB-OprM efflux pump is a key player in multidrug resistance in P. aeruginosa and can actively transport this compound out of the bacterial cell.[3][4] Overexpression of this and other efflux pumps like MexXY can contribute to reduced susceptibility.
-
Reduced Outer Membrane Permeability: While P. aeruginosa naturally has low outer membrane permeability, further mutations in porin proteins, such as OprD, can restrict the entry of β-lactam antibiotics like this compound into the periplasmic space.
To investigate the specific mechanism in your isolate, you can proceed with the experimental protocols outlined below.
Question: I am performing a broth microdilution assay to determine the this compound MIC, and my results are inconsistent between replicates. What could be the cause?
Answer: Inconsistent MIC results can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. A higher than standard inoculum can lead to an "inoculum effect," where the antibiotic is overwhelmed, resulting in a falsely high MIC. Ensure you are accurately preparing your inoculum to a 0.5 McFarland standard.
-
Media and Reagents: The quality and preparation of your Mueller-Hinton Broth (MHB) and antibiotic stock solutions are crucial. Ensure the media pH is correct and that antibiotic stocks are prepared and stored properly to maintain their potency.
-
Incubation Conditions: Consistent incubation time and temperature are essential for reproducible results. Any variations can affect bacterial growth rates and, consequently, the MIC reading.
-
Plate Reading: Subjectivity in visually determining the MIC can lead to variability. Consider using a plate reader to obtain more objective measurements of bacterial growth.
Question: My checkerboard assay to test for synergy between this compound and another antibiotic is not yielding clear results. What should I check?
Answer: A successful checkerboard assay relies on meticulous preparation and execution. If you are encountering issues, consider the following:
-
Accurate Drug Concentrations: Double-check the calculations for your serial dilutions of both this compound and the synergistic agent. Errors in dilution will lead to incorrect Fractional Inhibitory Concentration (FIC) indices.
-
Proper Inoculum: As with MIC testing, the inoculum density must be standardized to avoid misleading results.
-
Controls: Ensure you have included proper controls: wells with each drug alone to re-determine their individual MICs, and a growth control well with no antibiotics.
-
Plate Setup: Carefully map out your plate to ensure the correct concentrations of each drug are added to the appropriate wells. Using a multichannel pipette can improve accuracy and consistency.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Pseudomonas aeruginosa?
A1: The main resistance mechanisms are the overexpression of the chromosomal AmpC β-lactamase, which degrades the antibiotic; the action of multidrug efflux pumps like MexAB-OprM that expel the drug from the cell; and reduced outer membrane permeability due to porin mutations, which limits drug entry.
Q2: How can I overcome this compound resistance in my P. aeruginosa strains?
A2: Several strategies can be explored:
-
Combination Therapy: Combining this compound with other antibiotics can be effective. For example, aminoglycosides like tobramycin have shown synergistic or additive effects with this compound against many isolates. β-lactamase inhibitors like sulbactam can also enhance this compound's efficacy.
-
Efflux Pump Inhibitors (EPIs): Compounds like phenylalanine-arginine β-naphthylamide (PAβN) can block the activity of efflux pumps, potentially restoring this compound susceptibility.
Q3: What is the role of the AmpR-AmpC signaling pathway in this compound resistance?
A3: The AmpR-AmpC pathway is a key regulatory circuit for inducible β-lactam resistance. AmpR is a transcriptional regulator that, in the presence of certain β-lactams, can be activated to upregulate the expression of the ampC gene, leading to increased production of the AmpC β-lactamase and subsequent antibiotic degradation. Mutations in this pathway can lead to constitutive overexpression of AmpC.
Q4: How does the MexAB-OprM efflux pump contribute to this compound resistance?
A4: The MexAB-OprM system is a tripartite efflux pump that spans the inner and outer membranes of P. aeruginosa. It recognizes a broad range of substrates, including this compound, and actively transports them out of the cell, preventing the antibiotic from reaching its target penicillin-binding proteins (PBPs). Overexpression of this pump is a significant factor in multidrug resistance.
Data Presentation
Table 1: Comparative MIC90 Values of this compound and Other β-Lactams against P. aeruginosa
| Antibiotic | MIC90 (µg/mL) | Reference |
| This compound | 64 | |
| Ceftazidime | 32 | |
| Cefotaxime | 256 | |
| Piperacillin | 128 | |
| Imipenem | 2 |
Table 2: Effect of Tobramycin on the MIC90 of this compound and Other β-Lactams against P. aeruginosa
| Antibiotic Combination | MIC90 (µg/mL) | Reference |
| This compound + Tobramycin | 8 | |
| Ceftazidime + Tobramycin | 8 | |
| Cefotaxime + Tobramycin | 16 | |
| Piperacillin + Tobramycin | 16 | |
| Imipenem + Tobramycin | 4 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the steps to determine the MIC of this compound against P. aeruginosa isolates.
Materials:
-
Sterile 96-well microtiter plates
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
P. aeruginosa isolate
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested.
-
Prepare Antibiotic Dilutions: In a 96-well plate, perform serial twofold dilutions of this compound in CAMHB to achieve the desired concentration range.
-
Prepare Inoculum: From a fresh culture, suspend several colonies of the P. aeruginosa isolate in sterile saline or PBS. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate the Plate: Add the prepared bacterial inoculum to all wells containing the antibiotic dilutions and the growth control well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol outlines the procedure for assessing the synergistic effect of this compound in combination with another antimicrobial agent.
Materials:
-
All materials from Protocol 1
-
Second antimicrobial agent
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions for both this compound and the second antimicrobial agent.
-
Prepare Antibiotic Dilutions: In a 96-well plate, prepare serial twofold dilutions of this compound along the x-axis and serial twofold dilutions of the second agent along the y-axis in CAMHB.
-
Inoculate the Plate: Prepare the P. aeruginosa inoculum as described in Protocol 1 and add it to all wells.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Read Results and Calculate FIC Index:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Second Agent = (MIC of Second Agent in combination) / (MIC of Second Agent alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Second Agent
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Simplified AmpR-AmpC signaling pathway in this compound resistance.
References
- 1. Mechanisms of antibiotic resistance in Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound (HR810) against Pseudomonas aeruginosa strains with characterised resistance mechanisms to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Cefpirome degradation product identification and analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of Cefpirome degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of this compound?
A1: this compound degrades under various stress conditions to form several products. The primary degradation pathways involve hydrolysis of the β-lactam ring, epimerization, and other rearrangements. Key degradation products identified in studies include epi-cefpirome, Δ²-cefpirome, and anti-cefpirome, among others.[1][2] The specific products formed depend on the stress conditions applied (e.g., pH, temperature, light).[1][3]
Q2: What are the optimal pH conditions for this compound stability in aqueous solutions?
A2: this compound is most stable in the pH range of 4 to 7.[1] It is slightly unstable at a pH below 3 and degrades rapidly in alkaline conditions (pH 9 and higher).
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and validated method for the quantitative determination of this compound in the presence of its degradation products. For structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Q-TOF), is the preferred technique.
Q4: How can I perform forced degradation studies for this compound?
A4: Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, involve subjecting the drug substance to various stress conditions to predict its stability. Typical conditions for this compound include:
-
Acid Hydrolysis: 0.1 N to 1 M Hydrochloric Acid (HCl) at room temperature.
-
Base Hydrolysis: 0.1 N Sodium Hydroxide (NaOH) at room temperature.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug at elevated temperatures (e.g., 369-393 K) with controlled relative humidity.
-
Photodegradation: Exposing a solution of the drug to a light source, such as a Suntest CPS+ apparatus.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. - Mismatched sample solvent and mobile phase. | - Use a high-quality, end-capped C18 column. - Adjust the mobile phase pH to be within the optimal range for this compound stability (pH 4-7). - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase. |
| Inconsistent retention times | - Fluctuations in column temperature. - Changes in mobile phase composition. - Inadequate column equilibration. - Pump issues (leaks, air bubbles). | - Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase and ensure proper mixing. - Allow sufficient time for the column to equilibrate with the mobile phase before injection. - Check for leaks in the HPLC system and degas the mobile phase. |
| Poor resolution between this compound and degradation peaks | - Suboptimal mobile phase composition. - Inappropriate column chemistry. - Flow rate is too high or too low. | - Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile) and buffer concentration. - Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). - Optimize the flow rate to achieve a balance between resolution and analysis time. |
| Ghost peaks appearing in the chromatogram | - Contamination in the mobile phase or sample. - Carryover from previous injections. - Late eluting compounds from a previous run. | - Use high-purity solvents and reagents. - Implement a thorough needle wash protocol in the autosampler method. - Increase the run time to ensure all components have eluted. |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low signal intensity or poor ionization | - Inappropriate mobile phase for ESI. - Suboptimal source parameters (e.g., capillary voltage, gas flow). - Matrix effects (ion suppression or enhancement). | - Use volatile mobile phase additives like ammonium formate or formic acid. - Optimize the ESI source parameters for this compound. - Improve sample cleanup to remove interfering matrix components. Consider using a diverter valve to direct high-salt portions of the gradient to waste. |
| In-source fragmentation or adduct formation | - High source temperature or cone voltage. - Presence of salts in the mobile phase. | - Reduce the source temperature and/or cone voltage. - Use volatile buffers and minimize the concentration of non-volatile salts. |
| Difficulty in identifying unknown degradation products | - Insufficient fragmentation in MS/MS. - Lack of accurate mass data. | - Optimize the collision energy in MS/MS experiments to generate informative fragment ions. - Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements to aid in elemental composition determination. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and requirements.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 125 mm x 4 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 12 mM ammonium acetate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point is 90:10 (v/v) buffer to organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound sulfate in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
LC-MS/MS for Degradation Product Identification
This protocol provides a starting point for the identification of this compound degradation products.
-
Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.03 M ammonium dihydrogen phosphate solution or 10 mM ammonium formate solution.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A suitable gradient to separate the parent drug from its degradation products.
-
Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.
-
MS Scan Mode: Full scan for initial screening, followed by product ion scan (MS/MS) of the parent drug and suspected degradation product masses to obtain fragmentation patterns.
Quantitative Data Summary
The following table summarizes the percentage of this compound degradation observed under different forced degradation conditions as reported in the literature.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Reference |
| 0.1 N HCl | 48 hours | Room Temperature | Not specified, but degradation observed | |
| 0.1 N NaOH | 48 hours | Room Temperature | Significant degradation | |
| 3% H₂O₂ | Not specified | 298 K | Degradation observed | |
| Photodegradation (1.2 million lux h) | Not specified | Not specified | ~26% | |
| Thermal (Solid State, 393 K, RH=0%) | Variable | 393 K | Degradation observed | |
| Thermal (Solid State, 369 K, RH~50.9%) | Variable | 369 K | Degradation observed | |
| Thermal (Solid State, 369 K, RH~90.0%) | Variable | 369 K | Faster degradation than at lower RH |
Visualizations
Caption: Experimental workflow for this compound forced degradation studies.
Caption: HPLC troubleshooting logic for this compound analysis.
References
Technical Support Center: Enhancing Cefpirome Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the oral bioavailability of Cefpirome using absorption enhancers.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: this compound, a fourth-generation cephalosporin, exhibits poor absorption after oral administration.[1] This is primarily due to its highly hydrophilic nature, which limits its ability to penetrate the lipid membranes of the intestinal mucosa.[2][3] The low partition coefficient (P(ow) = 0.02+/-0.01) of this compound confirms its hydrophilicity, leading to a very low bioavailability.[2] Consequently, this compound is typically administered intravenously or intramuscularly.
Q2: What are intestinal absorption enhancers and how can they improve this compound's bioavailability?
A2: Intestinal absorption enhancers are compounds that facilitate the transport of poorly permeable drugs like this compound across the intestinal epithelium. They can act through various mechanisms, such as increasing the lipophilicity of the drug, fluidizing the cell membrane, or opening the tight junctions between intestinal cells. By overcoming the intestinal barrier, these enhancers can significantly increase the amount of this compound that reaches systemic circulation after oral administration.
Q3: Which absorption enhancers have been successfully used with this compound in preclinical studies?
A3: Preclinical studies in rabbit models have demonstrated the effectiveness of several absorption enhancers for this compound. Notably, hexadecyldimethylbenzylammonium chloride (BAC) and hexylsalicylic acid (HSA) have been shown to increase the absolute bioavailability of this compound by 21-fold and 15-fold, respectively. Bile salts have also been investigated and have shown promise in increasing the lipophilicity and intestinal transport of this compound.
Q4: What are the primary mechanisms by which these enhancers are thought to work?
A4: The mechanisms of action for these enhancers are multifaceted:
-
Hexadecyldimethylbenzylammonium chloride (BAC): As a quaternary ammonium compound, BAC is believed to enhance absorption by disrupting the intestinal cell membrane and potentially opening tight junctions. It may also form an ion-pair with this compound, increasing its lipophilicity and facilitating its transport across the intestinal epithelium.
-
Hexylsalicylic acid (HSA): HSA is thought to function as an absorption enhancer through ion-pairing with this compound, which neutralizes the charge and increases its lipophilicity, thereby improving its partitioning into the cell membrane.
-
Bile Salts: Bile salts can enhance the absorption of this compound in several ways. They can increase the drug's lipophilicity, fluidize the cell membrane, and form reverse micelles within the membrane, creating aqueous channels for the transport of hydrophilic drugs.
Q5: What experimental models are suitable for screening and evaluating absorption enhancers for this compound?
A5: A tiered approach using a combination of in vitro, in situ, and in vivo models is recommended:
-
In Vitro Models: Caco-2 cell monolayers are a widely used in vitro model to assess the intestinal permeability of drugs and the effectiveness and potential cytotoxicity of absorption enhancers.
-
In Situ Models: The in situ single-pass intestinal perfusion model in rats is a valuable tool for studying the intestinal absorption of this compound in a more physiologically relevant environment with an intact blood supply.
-
In Vivo Models: Rabbit models have been successfully used to evaluate the in vivo oral bioavailability of this compound in the presence of absorption enhancers.
Troubleshooting Guides
In Vitro Caco-2 Permeability Assays
Issue 1: High variability in apparent permeability (Papp) values for this compound.
-
Possible Cause: Inconsistent Caco-2 cell monolayer integrity.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and within the acceptable range for your laboratory's established protocol before and after the experiment.
-
Lucifer Yellow Assay: Use Lucifer yellow as a marker for paracellular transport to confirm monolayer integrity. High leakage of Lucifer yellow indicates compromised tight junctions.
-
Standardize Cell Culture Conditions: Maintain consistent cell seeding density, passage number, and culture duration (typically 21 days) to ensure proper cell differentiation and monolayer formation.
-
Issue 2: Cytotoxicity observed with the absorption enhancer.
-
Possible Cause: The concentration of the absorption enhancer is too high, leading to cell death and compromised monolayer integrity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use assays such as MTT, LDH release, or Trypan Blue exclusion to determine the non-toxic concentration range of the enhancer on Caco-2 cells.
-
Evaluate TEER Recovery: Assess the reversibility of the enhancer's effect on TEER. A good enhancer should have a transient effect on tight junctions, with TEER values recovering after the enhancer is removed.
-
Select a Lower, Effective Concentration: Choose a concentration of the enhancer that demonstrates a significant increase in this compound permeability without causing significant cytotoxicity.
-
In Situ Intestinal Perfusion Studies
Issue 1: Inconsistent or low recovery of this compound from the perfusate.
-
Possible Cause: Adsorption of this compound to the perfusion apparatus or degradation in the perfusion buffer.
-
Troubleshooting Steps:
-
Pre-condition the Tubing: Perfuse the apparatus with a this compound solution prior to the experiment to saturate any non-specific binding sites.
-
Assess this compound Stability: Analyze the stability of this compound in the perfusion buffer at 37°C over the duration of the experiment. If degradation is observed, consider adjusting the buffer composition or pH.
-
Use a Non-Absorbable Marker: Include a non-absorbable marker (e.g., phenol red) in the perfusate to correct for any water flux across the intestinal segment.
-
Issue 2: High variability in permeability values between animals.
-
Possible Cause: Inherent biological variability in the animal model.
-
Troubleshooting Steps:
-
Increase Sample Size: Use a sufficient number of animals per experimental group to account for biological variation and to achieve statistical power.
-
Standardize Surgical Procedure: Ensure consistent surgical technique, including the length and location of the perfused intestinal segment.
-
Maintain Physiological Conditions: Carefully monitor and maintain the animal's body temperature and anesthesia depth throughout the experiment.
-
In Vivo Pharmacokinetic Studies in Rabbits
Issue 1: Low and variable plasma concentrations of this compound after oral administration.
-
Possible Cause: Inconsistent gastric emptying or degradation of this compound in the stomach.
-
Troubleshooting Steps:
-
Fasting: Ensure animals are properly fasted before oral administration to reduce variability in gastric emptying.
-
Formulation Strategy: Consider formulating this compound with the absorption enhancer in an enteric-coated dosage form to protect it from the acidic environment of the stomach and deliver it directly to the small intestine.
-
Intraduodenal Administration: For initial proof-of-concept studies, consider direct intraduodenal administration to bypass the stomach.
-
Issue 2: Difficulty in quantifying low concentrations of this compound in plasma.
-
Possible Cause: The analytical method lacks the required sensitivity.
-
Troubleshooting Steps:
-
Optimize the Analytical Method: Develop and validate a sensitive and specific analytical method, such as HPLC-UV or LC-MS/MS, for the quantification of this compound in rabbit plasma. The lower limit of quantification (LLOQ) should be sufficient to detect the expected low concentrations.
-
Sample Preparation: Optimize the sample preparation procedure (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects and improve recovery.
-
Data Presentation
Table 1: In Vivo Oral Bioavailability of this compound with Absorption Enhancers in Rabbits
| Absorption Enhancer | Dose of Enhancer | This compound Dose | Animal Model | Absolute Bioavailability (%) | Fold Increase in Bioavailability | Reference |
| None (Control) | - | Not Specified | Rabbit | ~1% (estimated from AUC) | - | |
| Hexadecyldimethylbenzylammonium chloride (BAC) | Not Specified | Not Specified | Rabbit | 21 times higher than control | 21 | |
| Hexylsalicylic acid (HSA) | Not Specified | Not Specified | Rabbit | 15 times higher than control | 15 | |
| Bile Salts | Not Specified | Not Specified | Rabbit | Significantly Increased | Not Quantified |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Transport Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution containing this compound and the absorption enhancer to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with 5% CO2.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.
Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats
-
Animal Preparation: Anesthetize a fasted rat and expose the small intestine through a midline abdominal incision.
-
Cannulation: Cannulate the desired segment of the intestine (e.g., jejunum) at both ends with flexible tubing.
-
Perfusion:
-
Perfuse the intestinal segment with a Krebs-Ringer bicarbonate buffer (pH 7.4) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.
-
After a 30-minute equilibration period, switch to the perfusion solution containing this compound and the absorption enhancer.
-
Collect the perfusate from the outlet cannula at regular intervals for a defined period.
-
-
Sample Analysis: Determine the concentration of this compound in the collected perfusate samples using a validated analytical method.
-
Calculation of Permeability: Calculate the effective permeability coefficient (Peff) based on the disappearance of this compound from the perfusate, correcting for water flux using a non-absorbable marker.
Protocol 3: In Vivo Oral Bioavailability Study in Rabbits
-
Animal Preparation: Fast adult rabbits overnight with free access to water.
-
Formulation Preparation: Prepare the oral formulation of this compound with the desired absorption enhancer.
-
Administration: Administer the formulation to the rabbits via oral gavage. For intravenous administration (to determine absolute bioavailability), inject a known dose of this compound into the marginal ear vein.
-
Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points before and after drug administration.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Mandatory Visualizations
Caption: Experimental workflow for screening and validating oral absorption enhancers for this compound.
Caption: Mechanism of action of bile salts as absorption enhancers for this compound.
References
Technical Support Center: Cefpirome Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Cefpirome.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in aqueous solutions?
A1: this compound is most stable in aqueous solutions within a pH range of 4 to 7.[1][2] Studies have consistently shown that its stability decreases in more acidic or alkaline conditions.
Q2: How does pH affect the degradation of this compound?
A2: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1][3] It is susceptible to hydrolysis, and this degradation is catalyzed by both hydrogen ions (in acidic conditions) and hydroxide ions (in alkaline conditions).[1] Below pH 3, the degradation rate increases, and it degrades rapidly at a pH of 9 and higher.
Q3: What are the known degradation products of this compound at different pH values?
A3: The degradation pathways of this compound are pH-dependent.
-
Neutral to Alkaline Conditions: In this range, degradation products include epi-cefpirome, Δ²-cefpirome, 2-[[(2-amino-4-thiazolyl)((Z)-methoxy-imino)acetyl]amino]acetaldehyde, and 6,7-dihydro-5H-1-pyrindine.
-
Strongly Acidic Conditions: Under strongly acidic conditions, the degradation products formed are anti-cefpirome, 2-[[(2-amino-4-thiazolyl)-((Z)-methoxyimino)-acetyl]aminomethyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-D]-thiazine, and 6,7-dihydro-5H-1-pyrindine.
Q4: Does the type of buffer used in solutions affect this compound's stability?
A4: Studies have shown that common buffer components like acetate, borate, and phosphate do not appear to catalyze the degradation of this compound. The degradation is primarily influenced by the pH of the solution itself (specific acid-base catalysis) rather than the buffer components (general acid-base catalysis).
Q5: How does pH impact the antibacterial activity of this compound?
A5: While specific quantitative data on the direct impact of pH on this compound's antibacterial activity (e.g., Minimum Inhibitory Concentration - MIC) is not extensively available in the provided search results, general knowledge of β-lactam antibiotics, including other cephalosporins, suggests that pH can influence their efficacy. For some cephalosporins, acidic conditions have been shown to negatively impact their antibacterial activity. For instance, the activity of the novel cephalosporin cefiderocol was significantly reduced in acidic pH (pH 5) compared to neutral pH (pH 7). It is plausible that this compound's activity could also be affected by the pH of the experimental medium, but further specific studies are needed to quantify this effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | The pH of the solution may be outside the optimal stability range of 4-7. | Verify and adjust the pH of your solution to be within the 4-7 range using appropriate buffers (e.g., acetate, phosphate). |
| Inconsistent results in stability studies. | The degradation of this compound is temperature-sensitive. | Ensure that all stability experiments are conducted at a consistent and controlled temperature. For accelerated studies, precise temperature control is crucial. |
| Unexpected peaks appearing in HPLC analysis. | These may be degradation products of this compound due to inappropriate pH or exposure to light. | Identify the degradation products by comparing with known degradation profiles under acidic, alkaline, or photolytic stress. Protect this compound solutions from light during preparation and storage. |
| Low antibacterial activity observed in vitro. | The pH of the culture medium may be affecting the drug's efficacy. | Measure and record the pH of the growth medium. Consider buffering the medium to a physiologically relevant pH (around 7.2-7.4) to ensure optimal antibiotic activity, unless the experimental design requires a different pH. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of this compound Sulfate
| pH Range | Stability Profile | Degradation Kinetics | Key Observations |
| 0.44 - 3.0 | Slightly unstable to unstable | Pseudo-first-order | Degradation is catalyzed by hydrogen ions. |
| 4.0 - 7.0 | Most Stable | Pseudo-first-order | Optimal pH range for this compound solutions. |
| Above 7.0 - 9.0 | Increasingly unstable | Pseudo-first-order | Degradation rate increases with increasing pH. |
| Above 9.0 | Rapid Degradation | Pseudo-first-order | Significantly unstable in alkaline conditions. |
Experimental Protocols
1. Protocol for Determining pH-Dependent Stability of this compound
This protocol is based on methodologies described for studying the degradation kinetics of this compound in aqueous solutions.
-
Materials:
-
This compound Sulfate
-
Hydrochloric acid (for pH 0.44–1.39)
-
Phosphate buffer (for pH 2.22–3.38 and 6.16–7.95)
-
Acetate buffer (for pH 4.23–5.58)
-
Borate buffer (for pH 8.32–9.84)
-
Sodium hydroxide (for pH 11.24–13.00)
-
Sodium chloride (for adjusting ionic strength)
-
High-purity water
-
HPLC system with a DAD detector
-
RP-18 column (e.g., LiChrospher, 5 µm, 125 x 4 mm)
-
pH meter
-
Thermostatically controlled water bath or incubator
-
-
Procedure:
-
Buffer Preparation: Prepare a series of buffers to cover the desired pH range. Adjust the ionic strength of all solutions to a constant value (e.g., 0.5 M) with a concentrated solution of sodium chloride.
-
Solution Preparation: Accurately weigh a precise amount of this compound sulfate and dissolve it in the respective buffer solution pre-heated to the desired study temperature (e.g., 353 K for accelerated studies). Protect solutions from light.
-
Incubation: Place the prepared solutions in a thermostatically controlled environment.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction solutions.
-
HPLC Analysis: Immediately inject the samples into the HPLC system.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and 12 mM ammonium acetate (e.g., 10:90, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis: Determine the concentration of this compound at each time point by measuring the peak area. Plot the natural logarithm of the this compound concentration versus time. The slope of this line will give the observed pseudo-first-order rate constant (k_obs).
-
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
References
Minimizing Cefpirome degradation during storage and handling
This technical support center provides guidance on minimizing the degradation of Cefpirome during storage and handling. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of this compound powder (yellowing) | Exposure to light or elevated temperatures. | Store this compound powder protected from light in a tightly sealed container at the recommended temperature (<4°C or below 25°C). Do not use if significant discoloration is observed. |
| Precipitation in reconstituted this compound solution | Incorrect solvent, pH outside the optimal range (4-7), or supersaturation. | Ensure the use of appropriate solvents (e.g., water for injection). Check the pH of the solution and adjust to the 4-7 range if necessary. If precipitation persists, prepare a fresh solution. |
| Loss of potency in stored solutions | Degradation due to improper storage temperature, pH, or exposure to light. Hydrolysis is a primary degradation pathway.[1] | Store reconstituted solutions at 2-8°C and use within 24 hours. For longer storage, freeze the solution. Protect from light. Avoid pH extremes; this compound is most stable in the pH range of 4-7.[2] |
| Variable results in stability studies | Inconsistent storage conditions (temperature, humidity, light exposure), or issues with the analytical method. | Ensure precise control of environmental chambers. Validate the stability-indicating HPLC method for specificity, linearity, accuracy, and precision. |
| Unexpected peaks in HPLC analysis | Formation of degradation products. | Refer to the this compound degradation pathway diagram to identify potential degradants. Forced degradation studies can help confirm the identity of these peaks. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound sulfate powder?
This compound sulfate powder should be stored at temperatures below 25°C, protected from light and moisture. For long-term storage, refrigeration at <4°C is recommended.
2. What is the stability of this compound after reconstitution?
Reconstituted solutions of this compound are stable for up to 6 hours at room temperature and for 24 hours when refrigerated at 2-8°C.
3. What is the optimal pH range for this compound stability in aqueous solutions?
This compound is most stable in the pH range of 4-7.[2] It is slightly unstable below pH 3 and degrades rapidly at pH 9 and higher.[1] The degradation in aqueous solutions follows pseudo-first-order kinetics.[1]
4. What are the main degradation pathways for this compound?
The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which involves the cleavage of the β-lactam ring. Other degradation pathways can be induced by exposure to strong acids, bases, and light, leading to the formation of various degradation products.
5. How does temperature and humidity affect the stability of solid this compound?
The degradation of solid this compound is a first-order reaction that is influenced by both temperature and relative humidity (RH). Increased temperature and RH accelerate the degradation process.
Data on this compound Degradation
The following tables summarize the quantitative data on the degradation of this compound under various conditions.
Table 1: Effect of pH on the Degradation Rate Constant of this compound in Aqueous Solution at 353 K
| pH | k (h⁻¹) x 10³ |
| 0.44 | 1.83 |
| 1.39 | 1.15 |
| 2.22 | 0.98 |
| 4.23 | 0.85 |
| 6.16 | 0.85 |
| 8.32 | 1.25 |
| 9.84 | 4.57 |
| 11.24 | 19.4 |
| 13.00 | 163.5 |
Table 2: Kinetic and Thermodynamic Parameters for the Degradation of Solid this compound Sulfate at Different Relative Humidity (RH) Levels
| Parameter | RH = 0% | RH ~ 50.9% | RH ~ 90.0% |
| Temperature (K) | 393 | 369 | 369 |
| k x 10⁶ (s⁻¹) | 0.12 ± 0.01 | 0.45 ± 0.02 | 1.23 ± 0.05 |
| Ea (kJ/mol) | 135.8 | 110.2 | 95.6 |
| ΔH≠ (kJ/mol) | 132.5 | 107.1 | 92.5 |
| ΔS≠ (J/mol·K) | -11.5 | -58.7 | -102.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to identify potential degradation products and assess the stability-indicating properties of analytical methods.
1. Acid Hydrolysis:
-
Dissolve 5.0 mg of this compound sulfate in 25.0 mL of 1 M hydrochloric acid.
-
Maintain the solution at 298 K.
-
At specified time intervals, withdraw samples, neutralize with 1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve 5.0 mg of this compound sulfate in 25.0 mL of 0.1 M sodium hydroxide.
-
Maintain the solution at 298 K.
-
At specified time intervals, withdraw samples, neutralize with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve 5.0 mg of this compound sulfate in 25.0 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
At specified time intervals, withdraw samples and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation (Solid State):
-
Place accurately weighed samples (5.0 mg) of this compound sulfate in glass vials.
-
Expose the samples to a temperature of 393 K in a calibrated oven with controlled relative humidity (e.g., RH = 0%).
-
At specified time intervals, remove the vials, allow them to cool to room temperature, and dissolve the contents in a known volume of solvent (e.g., acetonitrile:water, 1:1 v/v) for HPLC analysis.
5. Photodegradation:
-
Dissolve this compound sulfate in a suitable solvent (e.g., water) to a known concentration.
-
Expose the solution to a light source capable of emitting both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At specified time intervals, withdraw samples for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to quantify this compound and its degradation products. Method validation should be performed according to ICH guidelines.
-
Column: C18 reverse-phase column (e.g., 125 mm x 4 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 12 mM ammonium acetate) in a ratio of 10:90 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 270 nm.
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for this compound degradation.
References
Navigating Cefpirome Pharmacokinetics: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for addressing variability in Cefpirome pharmacokinetic (PK) studies. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and summarized data to assist researchers in designing, conducting, and interpreting their experiments with this fourth-generation cephalosporin.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound pharmacokinetic experiments, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: High Inter-individual Variability in this compound Plasma Concentrations
Question: We are observing significant differences in the plasma concentration-time profiles between subjects in our study. What are the potential sources of this high variability?
Answer: High inter-individual variability is a common challenge in pharmacokinetic studies. For this compound, several factors can contribute to this observation. It is crucial to systematically investigate the following potential causes:
-
Renal Function: this compound is primarily eliminated unchanged by the kidneys.[1][2] Even minor variations in renal function among subjects can lead to significant differences in drug clearance and, consequently, plasma concentrations. It is recommended to assess and document the creatinine clearance of each subject at baseline.[3]
-
Age of Subjects: Studies have shown that the half-life of this compound can be prolonged in elderly patients.[4] This is often attributed to the natural decline in renal function with age. If your study includes a wide age range, stratifying the analysis by age groups may be necessary.
-
Underlying Disease States: The pharmacokinetic profile of this compound can be altered in critically ill patients, such as those with sepsis or undergoing extracorporeal membrane oxygenation (ECMO).[5] These conditions can affect volume of distribution and clearance.
-
Co-administered Medications: Concomitant use of drugs that affect renal function can alter this compound's pharmacokinetics. For instance, probenecid can reduce its clearance. A thorough review of all co-medications is essential.
-
Drug Administration Technique: Inconsistencies in the rate of intravenous infusion or intramuscular injection technique can lead to variability in the absorption and distribution phases. Ensure that the administration protocol is strictly followed for all subjects.
Issue 2: this compound Concentrations are Consistently Lower Than Expected
Question: Our measured this compound concentrations are consistently lower than published values for similar doses. What could be the reason?
Answer: Lower than expected this compound concentrations can be due to pre-analytical, analytical, or physiological factors. Consider the following troubleshooting steps:
-
Sample Stability: this compound may degrade in biological samples if not handled and stored properly. It is crucial to process blood samples promptly and store plasma or serum at -70°C or lower until analysis.
-
Analytical Method Validation: Ensure that your analytical method, typically High-Performance Liquid Chromatography (HPLC), is properly validated. This includes assessing accuracy, precision, linearity, and the lower limit of quantification (LLOQ).
-
Drug Adsorption: this compound may adsorb to certain types of plastic collection tubes or storage containers. Using appropriate materials (e.g., polypropylene) is recommended.
-
Patient-Specific Factors: In certain populations, such as critically ill patients, an increased volume of distribution can lead to lower plasma concentrations. This is a physiological phenomenon and should be considered in the data interpretation.
-
Drug Formulation and Administration: Verify the potency and integrity of the this compound formulation used. Ensure the full dose is being administered correctly.
Issue 3: Inconsistent Pharmacokinetic Parameters in a Crossover Study
Question: We are conducting a crossover study, and the pharmacokinetic parameters for the same individuals differ significantly between treatment periods. What could explain this?
Answer: In a crossover design, each subject serves as their own control, which should theoretically reduce variability. If you are observing inconsistencies, consider these points:
-
Washout Period: An inadequate washout period between treatments can lead to carryover effects, where residual drug from the first period influences the pharmacokinetics of the second. The washout period should be at least 5-6 times the drug's elimination half-life.
-
Changes in Subject's Physiological State: Any changes in a subject's health, diet, or concomitant medications between the treatment periods can affect drug disposition. It is important to monitor and record any such changes.
-
Time-dependent Pharmacokinetics: While not commonly reported for this compound, some drugs can induce or inhibit their own metabolism over time, leading to altered pharmacokinetics with repeated dosing.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters of this compound in healthy adults?
A1: In healthy adult volunteers, this compound typically has an elimination half-life of approximately 2 hours. It has a low plasma protein binding of about 10% and a volume of distribution that approximates the extracellular fluid volume.
Q2: How does renal impairment affect the pharmacokinetics of this compound?
A2: Renal impairment significantly alters this compound's pharmacokinetics. As the drug is primarily cleared by the kidneys, a decrease in renal function leads to a prolonged elimination half-life. In patients with severe renal impairment (uremia), the half-life can increase to as long as 14.5 hours. Dosage adjustments are necessary for patients with a creatinine clearance below 50 ml/min.
Q3: Are there significant pharmacokinetic differences in pediatric and elderly populations?
A3: Yes. In elderly patients, the half-life of this compound is often longer, ranging from 3.1 to 4.4 hours, primarily due to age-related decline in renal function. In pediatric patients, the clearance of this compound may be higher than in adults, resulting in a slightly shorter half-life, with reported mean values around 1.2 to 1.8 hours.
Q4: What is the recommended analytical method for quantifying this compound in plasma?
A4: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is the most commonly used and reliable method for the quantification of this compound in biological matrices.
Q5: How does critical illness impact this compound's pharmacokinetics?
A5: In critically ill patients, such as those with sepsis, the pharmacokinetics of this compound can be highly variable. These patients may exhibit an increased volume of distribution and altered clearance. For instance, in septic patients, the half-life in tissue has been observed to be significantly prolonged. In patients undergoing continuous veno-venous hemofiltration (CVVH), the mean serum half-life has been reported to be around 8.8 hours.
Data Presentation
The following tables summarize key pharmacokinetic parameters of this compound across different populations as reported in the literature.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Reference(s) |
| Elimination Half-life (t½) | ~2.0 - 2.3 hours | |
| Volume of Distribution (Vd) | 17.7 - 21.3 L | |
| Plasma Protein Binding | ~10% | |
| Total Body Clearance | 109.5 ml/min | |
| Renal Clearance | 82.1 ml/min |
Table 2: Pharmacokinetic Parameters of this compound in Special Populations
| Population | Elimination Half-life (t½) | Key Considerations | Reference(s) |
| Elderly | 3.1 - 4.4 hours | Age-related decline in renal function. | |
| Renal Impairment | |||
| Creatinine Clearance 20-50 ml/min | Increased | Dosage reduction recommended. | |
| Creatinine Clearance <20 ml/min | Up to 14.5 hours | Significant dosage reduction required. | |
| Hemodialysis | 9.35 hours (interdialytic) | Drug is removed by hemodialysis. | |
| Pediatrics | 1.18 - 1.93 hours | Higher clearance compared to adults. | |
| Critically Ill (Sepsis) | Prolonged in tissue | Increased volume of distribution. | |
| Critically Ill (CVVH) | ~8.8 hours | Clearance by hemofiltration. | |
| Cystic Fibrosis | Not significantly altered |
Experimental Protocols
This section provides a generalized methodology for a this compound pharmacokinetic study. Researchers should adapt these protocols based on their specific study objectives and institutional guidelines.
Drug Administration
-
Route: this compound is typically administered via intravenous (IV) infusion or intramuscular (IM) injection.
-
Dose: The dose will depend on the study population and objectives. For example, a 1g or 2g dose is common in adult studies.
-
Infusion: For IV administration, this compound is often infused over 30 minutes.
Sample Collection
-
Matrix: Plasma or serum are the most common matrices for this compound pharmacokinetic analysis.
-
Sampling Time Points: A typical sampling schedule for an IV infusion study would include a pre-dose sample, and then multiple samples post-infusion to capture the distribution and elimination phases (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours).
-
Sample Handling: Blood samples should be collected in appropriate anticoagulant tubes (e.g., heparin or EDTA). Plasma or serum should be separated by centrifugation as soon as possible and stored at -70°C or below until analysis.
Analytical Methodology: HPLC-UV
-
Sample Preparation: Protein precipitation is a common and effective method for extracting this compound from plasma. This typically involves adding a precipitating agent like acetonitrile or trichloroacetic acid to the plasma sample, followed by centrifugation to remove the precipitated proteins.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase is an important parameter to optimize separation.
-
Detection: this compound can be detected by UV absorbance at a wavelength around 270 nm.
-
-
Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of specificity, linearity, accuracy, precision, and stability.
References
- 1. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Single-dose pharmacokinetics of this compound in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of this compound--rationale for a twelve-hour dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of this compound in Subcutaneous Adipose Tissue of Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefpirome and Coombs Test Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating false positive results in Coombs tests associated with the cephalosporin antibiotic, Cefpirome.
Frequently Asked Questions (FAQs)
Q1: What is a Coombs test and why is it relevant in the context of this compound administration?
The Coombs test, also known as the direct antiglobulin test (DAT), is used to detect antibodies and/or complement proteins that are bound to the surface of red blood cells (RBCs) in vivo.[1][2][3] A positive result indicates that an immune mechanism is targeting the patient's RBCs.[2] This is relevant for drugs like this compound because certain medications can induce the production of antibodies that recognize RBCs, leading to a positive DAT.[4]
Q2: Can this compound cause a positive Direct Antiglobulin Test (DAT)?
Yes, this compound is among the drugs that have been reported to potentially cause a positive DAT. However, it is important to note that a positive DAT in the context of this compound therapy does not always correlate with clinical hemolysis (the destruction of red blood cells).
Q3: What is the proposed mechanism for a this compound-induced positive Coombs test?
While the exact mechanism for this compound is not extensively detailed in every publication, cephalosporins as a class can cause a positive DAT through several mechanisms:
-
Drug Adsorption: The drug binds to the surface of RBCs. If the patient develops antibodies against the drug, these antibodies will then attach to the drug-coated RBCs, resulting in a positive DAT.
-
Non-Immunologic Protein Adsorption (NIPA): Some drugs, including cephalosporins, can alter the RBC membrane, causing various proteins, such as immunoglobulins and complement, to adhere non-specifically to the cell surface. This can lead to a positive DAT even in the absence of drug-specific antibodies.
Q4: Does a positive Coombs test in a patient receiving this compound always indicate hemolytic anemia?
No. A positive DAT is a laboratory finding and does not on its own confirm hemolytic anemia. Many patients with a drug-induced positive DAT may not show any clinical signs of hemolysis. To diagnose drug-induced immune hemolytic anemia (DIIHA), there must be clinical and laboratory evidence of hemolysis in addition to the positive DAT.
Q5: How can one differentiate between a clinically significant hemolytic anemia and a benign false positive DAT caused by this compound?
Differentiation requires a comprehensive clinical and laboratory evaluation. Key steps include:
-
Assessing for clinical signs of hemolysis: Look for symptoms like fatigue, jaundice, dark urine, and splenomegaly.
-
Performing laboratory tests for hemolysis: Check for decreased hemoglobin/hematocrit, increased reticulocyte count, elevated lactate dehydrogenase (LDH), increased indirect bilirubin, and decreased haptoglobin.
-
Temporal relationship: A strong temporal link between the administration of this compound and the onset of the positive DAT and/or hemolysis is suggestive of a drug-induced effect.
-
Serological investigation: Specialized laboratory tests can help determine if the antibodies present are dependent on the presence of this compound.
Troubleshooting Guide for Suspected this compound-Induced Positive Coombs Test
If a positive DAT is observed in a patient treated with this compound, the following troubleshooting workflow can be employed to determine the cause and clinical significance.
Quantitative Data
| Drug Class | Incidence of Positive DAT | Notes |
| Cephalosporins (general) | Variable, can be up to 4% for some cephalosporins | Second and third-generation cephalosporins are frequently implicated in DIIHA. |
| This compound | Data not specified in reviewed literature | May cause a positive DAT, but not necessarily hemolytic anemia. |
Experimental Protocols
The following is a generalized protocol for the serological investigation of a suspected this compound-induced positive DAT. This should be adapted based on the specific capabilities of the laboratory.
Objective: To determine if antibodies in the patient's serum or on their RBCs are dependent on the presence of this compound.
Materials:
-
Patient's serum and plasma (EDTA)
-
Patient's RBCs
-
Normal group O RBCs
-
This compound solution (e.g., 1 mg/mL in phosphate-buffered saline)
-
Anti-human globulin (AHG) reagent (polyspecific and monospecific for IgG and C3)
-
Saline solution (0.9%)
-
Test tubes or microplates
Methodology:
Part 1: Elution Studies
-
Prepare an eluate from the patient's DAT-positive RBCs using a standard laboratory method (e.g., acid elution).
-
Test the eluate against a panel of untreated RBCs to check for autoantibodies.
-
Test the eluate against this compound-treated RBCs (see preparation below). A positive reaction suggests drug-dependent antibodies.
Part 2: Testing with Drug-Treated RBCs
-
Preparation of this compound-Treated RBCs:
-
Wash normal group O RBCs three times with saline.
-
Incubate the washed RBCs with a solution of this compound at 37°C for a specified time (e.g., 1-2 hours).
-
Wash the drug-treated RBCs three times with saline to remove any unbound drug.
-
-
Testing:
-
Incubate the patient's serum with the this compound-treated RBCs.
-
Perform an indirect antiglobulin test (IAT) on the mixture. Agglutination indicates the presence of antibodies that react with drug-coated RBCs.
-
Part 3: Testing in the Presence of Soluble Drug
-
Incubate the patient's serum with untreated normal group O RBCs in the presence of a soluble this compound solution.
-
Perform an IAT on this mixture.
-
A positive result suggests the presence of antibodies that react via an "immune complex" type mechanism.
Controls:
-
A negative control using serum from a healthy donor.
-
A positive control if a previously identified anti-cephalosporin antibody is available.
-
Test the patient's serum with untreated RBCs without the drug to rule out underlying autoantibodies.
Interpretation:
-
Positive with drug-treated RBCs only: Suggests a "drug adsorption" mechanism.
-
Positive only in the presence of soluble drug: Suggests an "immune complex" mechanism.
-
Positive with both methods: Indicates that both mechanisms may be at play.
-
Negative results in all drug-specific tests but a positive DAT: May suggest a non-immunologic protein adsorption (NIPA) mechanism or the presence of drug-independent autoantibodies.
References
Validation & Comparative
Cefpirome vs. Ceftazidime: A Comparative Analysis of in Vitro Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of two cephalosporin antibiotics, cefpirome and ceftazidime, against the opportunistic pathogen Pseudomonas aeruginosa. The information presented is collated from multiple scientific studies to provide a comprehensive overview for research and development purposes.
Executive Summary
This compound, a fourth-generation cephalosporin, and ceftazidime, a third-generation cephalosporin, both exhibit activity against Pseudomonas aeruginosa. However, comparative studies consistently demonstrate that ceftazidime generally possesses greater in vitro potency against this bacterium. While this compound is noted for its broad spectrum, including activity against Gram-positive cocci, its efficacy against P. aeruginosa is often lower than that of ceftazidime.[1][2][3] The selection of either agent in a clinical or research setting should be guided by specific susceptibility data.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and ceftazidime against various P. aeruginosa isolates, providing a quantitative comparison of their in vitro activity. The MIC90, representing the concentration required to inhibit the growth of 90% of isolates, is a key metric for comparison.
Table 1: Comparative in Vitro Activity (MIC90) Against Clinical P. aeruginosa Isolates
| Antibiotic | MIC90 (µg/mL) | Number of Isolates | Reference |
| This compound | 64 | 153 | [2] |
| Ceftazidime | 32 | 153 | [2] |
| This compound | 8 | 524 | |
| Ceftazidime | Not specified as MIC90, but noted as four-fold more active than this compound | 524 |
Table 2: Activity Against Aminoglycoside-Sensitive and -Resistant P. aeruginosa
| Isolate Type | Antibiotic | MIC90 (µg/mL) | Reference |
| Aminoglycoside-Sensitive | This compound | 16 | |
| Ceftazidime | 8 | ||
| Aminoglycoside-Resistant | This compound | 128 | |
| Ceftazidime | 128 | ||
| Highly Aminoglycoside-Resistant | This compound | 64 | |
| Ceftazidime | 32 |
Table 3: Activity Against Imipenem-Resistant P. aeruginosa (IRPA)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | >256 | >256 | |
| Ceftazidime | >256 | >256 |
Experimental Protocols
The data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods. The following are detailed protocols for the commonly employed broth microdilution and agar dilution techniques, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and ceftazidime are prepared at a concentration at least 10 times the highest concentration to be tested, using a suitable solvent as specified by the manufacturer.
-
Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
A bacterial suspension of P. aeruginosa is prepared from a fresh culture on a non-selective agar plate.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the antibiotic dilutions and a growth control well (broth and inoculum only) are inoculated with the prepared bacterial suspension.
-
The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, the plates are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating the antimicrobial agent directly into the agar medium.
-
Preparation of Antimicrobial-Containing Agar Plates:
-
A series of Mueller-Hinton Agar (MHA) plates are prepared, each containing a specific concentration of this compound or ceftazidime. This is achieved by adding a calculated amount of the antibiotic stock solution to the molten agar before it solidifies.
-
A control plate with no antibiotic is also prepared.
-
-
Inoculum Preparation:
-
The P. aeruginosa inoculum is prepared as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
The standardized suspension is typically diluted further to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.
-
-
Inoculation and Incubation:
-
A multipoint inoculator is used to spot a standardized volume of the prepared inoculum onto the surface of each agar plate, including the control plate.
-
The plates are allowed to dry before being inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
-
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against Pseudomonas aeruginosa using the broth microdilution method.
References
A Comparative In Vitro Analysis of Cefpirome and Cefepime
An objective guide for researchers and drug development professionals on the comparative in vitro performance of the fourth-generation cephalosporins, cefpirome and cefepime, supported by experimental data.
This guide provides a detailed comparison of the in vitro antimicrobial activity of this compound and cefepime, two prominent fourth-generation cephalosporins. The data presented is collated from multiple studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Summary of In Vitro Activity
Both this compound and cefepime demonstrate broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] They are known for their enhanced stability against many plasmid- and chromosomally-mediated β-lactamases compared to third-generation cephalosporins.[4][5] This stability, coupled with rapid penetration into the periplasmic space of Gram-negative bacteria, contributes to their potent antibacterial effects.
Overall, studies indicate that cefepime may have slightly greater in vitro activity than this compound against Gram-negative bacilli, including members of the Enterobacteriaceae and Pseudomonas aeruginosa. Conversely, some studies have shown this compound to have better bactericidal activity against E. coli and K. pneumoniae. This compound has also demonstrated greater activity than cefepime against certain Gram-positive organisms, such as enterococci.
Against Staphylococcus aureus, both agents show good activity, with the exception of methicillin-resistant strains. One study found cefepime to have better antibacterial activity against S. aureus and Proteus species. For Pseudomonas aeruginosa, the activity of cefepime is often comparable to ceftazidime and superior to this compound.
It is important to note that resistance patterns can vary geographically and over time. For instance, a study in Karachi reported resistance rates for cefepime and this compound against clinical isolates of S. aureus, E. coli, K. pneumoniae, and Proteus species.
Quantitative Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and cefepime against various bacterial species as reported in the literature. MIC values are a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Comparative In Vitro Activity (MIC90 in mg/L) of this compound and Cefepime against Gram-Negative Bacteria
| Bacterial Species | This compound | Cefepime | Reference |
| Enterobacteriaceae | <0.5 | Not Specified | |
| Pseudomonas aeruginosa | 2 | Higher than ceftazidime, lower than this compound | |
| Klebsiella spp. | Not Specified | Generally more active | |
| Enterobacter spp. | Not Specified | Generally more active |
Table 2: Comparative In Vitro Activity of this compound and Cefepime against Gram-Positive Bacteria
| Bacterial Species | This compound | Cefepime | Reference |
| Staphylococcus aureus | More active than other β-lactams | Good activity (MSSA) | |
| Streptococcus pneumoniae (penicillin-resistant) | Greater activity | Good activity | |
| Enterococci | Greater activity | Less active |
Experimental Protocols
The in vitro activity data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The most common methods cited are the agar dilution method and the Kirby-Bauer disk diffusion method.
Agar Dilution Method
The agar dilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A detailed protocol as described by the US National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI), is as follows:
-
Preparation of Antimicrobial Stock Solutions: Stock solutions of this compound and cefepime are prepared at a high concentration in a suitable solvent.
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different, twofold serial dilution of the antimicrobial agent. A control plate with no antimicrobial is also prepared.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot.
-
Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at a specified temperature (usually 35-37°C) for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism.
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of this compound or cefepime (e.g., 30µg) are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at a specified temperature (usually 35-37°C) for 16-20 hours.
-
Measurement of Zones of Inhibition: The diameter of the zone of no bacterial growth around each antibiotic disk is measured in millimeters.
-
Interpretation of Results: The measured zone diameter is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
Visualizations
Mechanism of Action: Targeting Penicillin-Binding Proteins (PBPs)
Both this compound and cefepime exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs). The affinity for different PBPs can influence the spectrum of activity and the morphological effects on bacteria.
For Escherichia coli, both this compound and cefepime show good binding affinity for PBP 3. Cefepime, however, exhibits a significantly higher affinity for PBP 2 in E. coli compared to this compound. In Pseudomonas aeruginosa, both antibiotics demonstrate excellent binding to PBP 3.
Experimental Workflow: Agar Dilution for MIC Determination
The following diagram illustrates the key steps involved in the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound and cefepime.
References
- 1. Comparative in vitro activity of this compound and cefepime, two new cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. academic.oup.com [academic.oup.com]
- 4. Beta-lactamase stability of this compound (HR 810), a new cephalosporin with a broad antimicrobial spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-lactamase stability and antibacterial activity of this compound alone and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefpirome and Third-Generation Cephalosporins in Clinical Efficacy and In Vitro Activity
An objective guide for researchers and drug development professionals on the performance of Cefpirome versus established third-generation cephalosporins, supported by clinical and laboratory data.
This compound, a fourth-generation cephalosporin, offers a broader spectrum of activity compared to many third-generation cephalosporins, with particular advantages against certain Gram-positive pathogens and Enterobacteriaceae that produce Class I beta-lactamases.[1] This guide provides a detailed comparison of the efficacy of this compound with key third-generation cephalosporins, such as ceftazidime and ceftriaxone, based on available clinical trial data and in vitro susceptibility studies.
In Vitro Activity: A Broader Spectrum
In vitro studies consistently demonstrate that this compound possesses a slightly wider spectrum of activity against contemporary aerobic pathogens when compared to several third-generation cephalosporins.[2] Against a large collection of clinical isolates, this compound has shown potent activity against both Gram-positive and Gram-negative organisms.
A study involving nearly 6,000 clinical isolates from five medical centers revealed that for 3,031 strains of Enterobacteriaceae, this compound consistently had the lowest MIC50s and the lowest percentage of resistant strains.[2] It was also the most active agent against 2,138 Gram-positive cocci tested.[2] While its activity against nonenteric Gram-negative bacilli was comparable to cefoperazone and slightly less than ceftazidime, it demonstrated superior overall balanced activity compared to ceftazidime, which showed poorer coverage against Enterobacteriaceae and Gram-positive organisms.[2]
Another study highlighted this compound's effectiveness against challenging nosocomial isolates. Against isolates with derepressed inducible chromosomal cephalosporinase, this compound was the only cephalosporin with an MIC90 in the susceptible range. For Klebsiella spp. with plasmid-mediated beta-lactamases, this compound and ceftizoxime were the most susceptible agents. Furthermore, against oxacillin-susceptible and -resistant Staphylococcus spp., this compound was more active than other third-generation cephalosporins.
The structural characteristics of this compound, such as its zwitterionic nature, allow for faster penetration through the outer membrane porins of Gram-negative bacteria compared to third-generation cephalosporins. This, combined with its stability against many plasmid- and chromosome-mediated beta-lactamases, contributes to its enhanced activity against difficult-to-treat resistant organisms.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound and Third-Generation Cephalosporins against Key Pathogens
| Organism | This compound | Ceftazidime | Cefotaxime | Ceftriaxone | Cefoperazone | Ceftizoxime |
| Enterobacteriaceae | Lowest MIC50s | Poorer Coverage | Better Balanced Activity | - | Better Balanced Activity | Compromised Coverage |
| Gram-positive cocci | Most Active | Poorer Coverage | - | - | - | Compromised Coverage |
| Nonenteric Gram-negative bacilli | Comparable to Cefoperazone | Slightly More Active | - | - | Comparable to this compound | Compromised Coverage |
| Pseudomonas aeruginosa | Active | Most Active | Less Active | Less Active | Less Active | - |
| Oxacillin-S/R Staphylococcus spp. | More Active | - | - | - | - | - |
Data synthesized from multiple sources.
Clinical Efficacy: Head-to-Head Comparisons
Multiple clinical trials have compared the efficacy and safety of this compound with third-generation cephalosporins in various clinical settings, including severe infections like pneumonia, bacteremia, and sepsis.
This compound vs. Ceftazidime
In the empirical treatment of suspected bacteremia or sepsis, a multicenter, randomized trial found this compound (2 g bd) to be equivalent in efficacy and safety to ceftazidime (2 g tds). Clinical success rates in patients with a positive blood culture were 77% for this compound and 67% for ceftazidime, with no significant difference. Notably, more Gram-positive pathogens were resistant in vitro to ceftazidime (17%) compared to this compound (5%).
For the treatment of pneumonia in intensive care unit (ICU) patients, an international, multicenter study demonstrated that this compound (2 g twice daily) is equivalent in efficacy and tolerance to ceftazidime (2 g three times daily). Clinical failure rates were 34% for this compound and 36% for ceftazidime in the intent-to-treat analysis. Bacteriological eradication rates were also similar, at 71% for this compound and 70% for ceftazidime.
Table 2: Clinical Efficacy of this compound vs. Ceftazidime in Severe Infections
| Indication | This compound Clinical Success/Cure Rate | Ceftazidime Clinical Success/Cure Rate | Key Finding |
| Suspected Bacteremia/Sepsis | 77% (Positive Blood Culture) | 67% (Positive Blood Culture) | Equivalent efficacy and safety. |
| Bacteriologically Proven Infection | 89% (Cured) | 89% (Cured) | No significant difference in bacteriological response. |
| Pneumonia in ICU | 66% (Success) | 64% (Success) | Equivalent efficacy and tolerance. |
This compound vs. Other Third-Generation Cephalosporins
While direct comparisons with ceftriaxone are less documented in the provided results, the broader in-vitro activity of this compound against certain resistant strains suggests a potential advantage in specific clinical scenarios. A review of this compound's clinical efficacy noted its comparability to ceftazidime in severe pneumonia and septicemia.
Safety and Tolerability Profile
The tolerability of this compound is similar to that of ceftazidime and other third-generation cephalosporins. In a program of 16 clinical studies involving over 3,000 patients, the overall incidence of clinical adverse events with this compound was 21.9% compared to 27.1% with comparators (ceftazidime, imipenem, ceftriaxone). The most common treatment-related adverse events for both this compound and comparators were gastrointestinal symptoms (mainly diarrhea) and rash. Withdrawals from treatment due to adverse events were comparable between this compound (5.1%) and comparator agents (5.0%).
Table 3: Adverse Event Profile of this compound vs. Comparators (Third-Generation Cephalosporins)
| Adverse Event Category | This compound | Comparators (Ceftazidime, Imipenem, Ceftriaxone) |
| Overall Incidence of Clinical Adverse Events | 21.9% | 27.1% |
| Possibly Treatment-Related Adverse Events | 12.5% | 13.7% |
| Withdrawals due to Adverse Events | 5.1% | 5.0% |
| Most Common Possibly Related Events | Diarrhea (1.6%), Rash (1.4%) | Diarrhea (1.7%), Rash (1.4%) |
Data from a review of 16 clinical studies.
Experimental Protocols
In Vitro Susceptibility Testing
A common methodology for determining the in vitro activity of antibiotics is the agar dilution method as described by the US National Committee for Clinical Laboratory Standards (NCCLS).
-
Bacterial Isolates: A diverse collection of recent clinical isolates from multiple medical centers are used, representing a cross-section of relevant pathogens such as Enterobacteriaceae, Pseudomonas aeruginosa, and various Gram-positive cocci.
-
Antibiotic Preparation: Standard laboratory powders of the antibiotics are used to prepare a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, corresponding to a standardized cell density.
-
Agar Plate Inoculation: The prepared agar plates containing different antibiotic concentrations are inoculated with the bacterial suspensions.
-
Incubation: Plates are incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. The MIC50 and MIC90, the concentrations at which 50% and 90% of the isolates are inhibited, respectively, are then calculated.
Randomized Comparative Clinical Trial for Bacteremia/Sepsis
The following outlines a typical experimental design for a clinical trial comparing this compound and a third-generation cephalosporin for severe infections.
-
Study Design: A multicenter, randomized, open-label, comparative study.
-
Patient Population: Adult patients with suspected or confirmed severe infections such as bacteremia, sepsis, or pneumonia, often with stratification based on risk or severity scores.
-
Randomization: Patients are randomly assigned to receive either this compound or the comparator third-generation cephalosporin.
-
Dosing Regimen: Intravenous administration of the study drugs at specified doses and intervals (e.g., this compound 2g twice daily vs. Ceftazidime 2g three times daily). Concomitant antibiotics (e.g., metronidazole, aminoglycosides) may be permitted as required.
-
Endpoints:
-
Primary Endpoint: Clinical response at the end of treatment, categorized as cure, improvement, or failure.
-
Secondary Endpoints: Bacteriological response (eradication, presumed eradication, persistence), overall mortality, and incidence of adverse events.
-
-
Data Analysis: Statistical analysis is performed on both intent-to-treat and per-protocol populations to compare the efficacy and safety of the two treatment arms.
Visualizing Experimental Workflows
Caption: Workflow of a comparative clinical trial.
References
- 1. This compound. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of this compound. An update compared to five third-generation cephalosporins against nearly 6000 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefpirome's Efficacy in Pneumonia Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cefpirome's efficacy in preclinical animal models of pneumonia, juxtaposed with other key antibiotics. The data presented is curated from various studies to offer a clear perspective on this compound's performance, supported by detailed experimental methodologies and visualizations of relevant biological pathways.
This compound: A Fourth-Generation Cephalosporin
This compound is a broad-spectrum, fourth-generation cephalosporin antibiotic.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death. It exhibits stability against many plasmid- and chromosome-mediated β-lactamases.[1]
Comparative Efficacy of this compound in a Klebsiella pneumoniae Pneumonia Model
A key study provides a direct comparison of this compound with other cephalosporins in a murine model of pneumonia induced by Klebsiella pneumoniae. The results highlight the superior bactericidal effect of this compound.
Experimental Data
| Antibiotic | MIC (mg/L) | ED50 (mg/kg) | Lung Bacterial Count Reduction (at 50 mg/kg) |
| This compound | 0.25 | 1.1 - 59.1 | Fell steadily to 1/10,000 of pretreatment level; no regrowth observed |
| Cefodizime | 0.5 | 1.1 - 59.1 | Fell steadily to 1/10,000 of pretreatment level; no regrowth observed |
| Ceftazidime | 0.25 | 2 - 10 times higher than this compound | Less effective than this compound |
| Cefotaxime | 0.25 | 2 - 10 times higher than this compound | Less effective than this compound |
| Cefoperazone | 1 | Considerably less effective than this compound | Considerably less effective than this compound |
| Latamoxef | 1 | Considerably less effective than this compound | Considerably less effective than this compound |
Table 1: Comparative efficacy of this compound and other cephalosporins against Klebsiella pneumoniae DT-S in a murine pneumonia model.[2]
Key Findings
-
This compound demonstrated a more marked bactericidal effect in the lungs of pneumonic mice compared to ceftazidime, cefotaxime, cefoperazone, and latamoxef.[2]
-
At a dose of 50 mg/kg, this compound treatment led to a significant reduction in viable bacterial counts in the lungs, with no regrowth of the pathogen observed.[2]
-
The ED50 values for this compound were two to ten times lower than those of ceftazidime and cefotaxime, indicating higher potency.
Experimental Protocol: Murine Pneumonia Model (Klebsiella pneumoniae)
The following is a detailed methodology for a murine model of Klebsiella pneumoniae pneumonia, based on established protocols.
1. Animal Model:
-
Species: Mouse (e.g., specific pathogen-free NMRI mice)
-
Sex: Male
-
Weight: 20-22g
2. Infection:
-
Pathogen: Klebsiella pneumoniae DT-S
-
Inoculum Preparation: Bacteria are grown in a suitable broth (e.g., Mueller-Hinton) to the logarithmic growth phase. The culture is then diluted in saline to the desired concentration.
-
Infection Route: Intranasal or intratracheal administration of the bacterial suspension to anesthetized mice.
-
Inoculum Volume: Typically 20-50 µl.
-
Infection Dose: A dose sufficient to establish a robust lung infection without causing rapid mortality (e.g., 10^5 - 10^6 CFU/mouse).
3. Antibiotic Treatment:
-
Route of Administration: Subcutaneous or intravenous injection.
-
Dosing Regimen: Treatment is typically initiated a few hours post-infection and administered once or multiple times daily for a specified duration (e.g., 2-5 days).
4. Efficacy Assessment:
-
Bacterial Load in Lungs: At specified time points post-treatment, mice are euthanized, and lungs are aseptically removed. The lungs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Survival Studies: Mice are monitored for a defined period (e.g., 7-14 days), and survival rates are recorded.
-
ED50 Determination: The 50% effective dose (ED50), the dose of the antibiotic that protects 50% of the infected animals from death, is calculated.
Experimental Workflow
Host Immune Response in Bacterial Pneumonia
The host's immune response to bacterial pneumonia is a complex cascade of events initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).
Signaling Pathway in Gram-Negative Bacterial Pneumonia
In pneumonia caused by Gram-negative bacteria like Klebsiella pneumoniae, lipopolysaccharide (LPS), a component of the bacterial outer membrane, is a key PAMP. LPS is recognized by TLR4 on the surface of immune cells like alveolar macrophages. This recognition triggers a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines.
This inflammatory response is crucial for recruiting neutrophils and other immune cells to the site of infection to clear the bacteria. However, an excessive or prolonged inflammatory response can lead to lung damage. Antibiotic treatment, by reducing the bacterial load, can help to modulate this inflammatory cascade. Studies have shown that effective antibiotic therapy is associated with a decrease in the levels of pro-inflammatory cytokines.
This compound's In Vitro Activity Against Other Key Pneumonia Pathogens
While in vivo comparative data for this compound against other antibiotic classes in pneumonia models is limited, in vitro studies provide valuable insights into its potential efficacy.
Pseudomonas aeruginosa
Pseudomonas aeruginosa is a common cause of hospital-acquired pneumonia. In vitro studies have compared the activity of this compound against clinical isolates of P. aeruginosa, including imipenem-resistant strains.
| Antibiotic | MIC90 (µg/mL) |
| This compound | 64 |
| Imipenem | 2 |
| Ceftazidime | 32 |
| Cefotaxime | 256 |
| Piperacillin | 128 |
Table 2: In vitro activity of this compound and other β-lactams against clinical isolates of Pseudomonas aeruginosa.
-
This compound was more active than piperacillin and cefotaxime but less active than imipenem and ceftazidime against P. aeruginosa.
-
The combination of this compound with tobramycin showed additive or synergistic effects against 82% of the isolates.
Streptococcus pneumoniae
Streptococcus pneumoniae is a leading cause of community-acquired pneumonia. This compound has demonstrated in vitro activity against S. pneumoniae, including strains with reduced susceptibility to penicillin.
Conclusion
The provided experimental protocols and pathway diagrams offer a framework for researchers to design and interpret further preclinical studies to fully elucidate the comparative efficacy of this compound in the context of bacterial pneumonia. Future research should focus on direct, head-to-head in vivo comparisons with other broad-spectrum antibiotics and the evaluation of its impact on the host inflammatory response.
References
- 1. This compound. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of this compound (HR 810) and other cephalosporins on experimentally induced pneumonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Beta-Lactam Resistance: A Comparative Guide to Cefpirome Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of Cefpirome, a fourth-generation cephalosporin, with other beta-lactam antibiotics, supported by experimental data to illuminate its performance against resistant bacterial strains.
This compound's unique molecular structure, characterized by a pyridinium group at the C-3 position, confers a zwitterionic nature that facilitates its penetration through the outer membrane of Gram-negative bacteria. This, combined with its high affinity for penicillin-binding proteins (PBPs) and stability against many beta-lactamases, positions it as a critical agent in the antibacterial arsenal. However, the ever-evolving landscape of bacterial resistance necessitates a thorough understanding of its cross-resistance profile with other beta-lactams.
Quantitative Performance Comparison: Minimum Inhibitory Concentrations (MICs)
The in vitro activity of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for this compound and other beta-lactam antibiotics against various clinically relevant bacterial isolates, including those with defined resistance mechanisms. Lower MIC values indicate greater potency.
Table 1: Comparative in vitro activity of this compound and other β-Lactams against Enterobacteriaceae with Derepressed Class I β-Lactamase
| Bacterial Strain | Antibiotic | MIC (µg/mL) |
| Citrobacter freundii | This compound | 4 |
| Cefotaxime | >128 | |
| Piperacillin | 64 | |
| Imipenem | 2 | |
| Enterobacter cloacae | This compound | 8 |
| Cefotaxime | >128 | |
| Piperacillin | 128 | |
| Imipenem | 2 | |
| Serratia marcescens | This compound | 2 |
| Cefotaxime | 128 | |
| Piperacillin | 64 | |
| Imipenem | 1 |
Data compiled from studies on stably derepressed mutants producing high levels of chromosomal class I β-lactamase.[1][2]
Table 2: Comparative in vitro activity of this compound and other β-Lactams against Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 24 | 64 |
| Ceftazidime | - | 32 |
| Cefepime | - | 64 |
| Cefotaxime | - | 256 |
| Piperacillin | - | 128 |
| Imipenem | - | 2 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.[3][4] Data for some direct comparisons were not available in the cited sources.
Mechanisms of Cross-Resistance
Cross-resistance between this compound and other beta-lactam antibiotics is primarily driven by two key mechanisms:
-
Production of β-Lactamase Enzymes: These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic. While this compound is stable against many common plasmid and chromosomally-mediated beta-lactamases, certain extended-spectrum β-lactamases (ESBLs) and AmpC-type β-lactamases can confer resistance.[5] this compound has demonstrated greater stability to the Enterobacter cloacae P99 enzyme than third-generation cephalosporins like ceftazidime and cefotaxime.
-
Alterations in Penicillin-Binding Proteins (PBPs): PBPs are the primary targets of beta-lactam antibiotics. Mutations in the genes encoding these proteins can reduce the binding affinity of the antibiotic, leading to resistance.
The following diagram illustrates the logical relationship of cross-resistance, highlighting the central role of these resistance mechanisms.
Caption: Mechanisms of cross-resistance between this compound and other beta-lactams.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide was primarily generated using the agar dilution method, a standardized procedure for which the Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines.
Agar Dilution Method for MIC Determination
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antibiotic at a high concentration in a suitable solvent. Sterilize by filtration.
-
Preparation of Agar Plates with Antibiotics: Prepare a series of two-fold dilutions of each antimicrobial agent in molten Mueller-Hinton agar. Pour the agar-antimicrobial mixture into sterile petri dishes and allow it to solidify. A control plate without any antimicrobial agent is also prepared.
-
Inoculum Preparation: Grow bacterial isolates on a suitable agar medium to obtain isolated colonies. Suspend several colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
Inoculation: Using a multipoint inoculator, spot the standardized bacterial suspensions onto the surface of the prepared agar plates, including the growth control plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.
-
Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism, as detected by the unaided eye.
The following diagram illustrates the general workflow for determining cross-resistance using the agar dilution method.
References
- 1. karger.com [karger.com]
- 2. In vitro activity of this compound against beta-lactamase-inducible and stably derepressed Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro comparison of this compound and four other beta-lactam antibiotics alone and in combination with tobramycin against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Cephalosporins, Cefepime, this compound and Ceftazidime, against Clinical Isolates of Imipenem-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro activity and beta-lactamase stability of this compound (HR 810), a pyridine cephalosporin agent active against staphylococci, Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Cefpirome and meropenem against Enterobacteriaceae
A Comparative Analysis for Researchers and Drug Development Professionals
In the ongoing struggle against multidrug-resistant bacteria, the choice of antimicrobial agent is critical. This guide provides a detailed comparative analysis of two potent beta-lactam antibiotics, Cefpirome and Meropenem, against the formidable family of Enterobacteriaceae. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their in-vitro efficacy, pharmacodynamics, mechanisms of action, and resistance, supported by experimental data.
At a Glance: Key Differences and Similarities
| Feature | This compound | Meropenem |
| Class | Fourth-generation cephalosporin | Carbapenem |
| Spectrum | Broad-spectrum against Gram-positive and Gram-negative bacteria. | Very broad-spectrum, including Gram-positive, Gram-negative, and anaerobic bacteria.[1] |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][3] | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[4][5] |
| Stability to β-lactamases | Stable against many common β-lactamases, including some chromosomal cephalosporinases. | Highly resistant to degradation by most β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases. |
In-Vitro Susceptibility: A Quantitative Comparison
The in-vitro activity of an antibiotic is a crucial indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, particularly the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are standard measures of this activity.
Below is a summary of the in-vitro activity of this compound and Meropenem against key Enterobacteriaceae species.
Table 1: this compound MIC50 and MIC90 against Enterobacteriaceae Species (µg/mL)
| Organism | MIC50 | MIC90 |
| Escherichia coli | ≤0.006 - 0.39 | 0.78 |
| Klebsiella pneumoniae | 0.01 - 0.39 | 12.5 |
| Enterobacter cloacae | 0.025 - 0.39 | 6.25 |
| Serratia marcescens | - | - |
| Citrobacter freundii | - | - |
| Proteus vulgaris | - | - |
| Morganella morganii | - | - |
Note: Data for some species are limited in the reviewed literature.
Table 2: Meropenem MIC50 and MIC90 against Enterobacteriaceae Species (µg/mL)
| Organism | MIC50 | MIC90 | Reference |
| Enterobacteriaceae (overall) | 0.03 | 0.06 | |
| Escherichia coli | ≤0.015 | 0.03 | |
| Klebsiella pneumoniae | 0.03 | 0.03 | |
| Enterobacter cloacae | 0.03 | 0.12 | |
| Serratia marcescens | - | 1 | |
| Citrobacter freundii | - | - | |
| Proteus mirabilis | - | - |
Note: Data is compiled from various sources and testing conditions may vary. Meropenem generally demonstrates very low MIC90 values against a broad range of Enterobacteriaceae.
Experimental Protocols: A Look at the Methodology
The data presented in this guide is primarily derived from in-vitro susceptibility testing. The standard methods for determining MIC values are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
A generalized workflow for these susceptibility testing methods is illustrated below.
Mechanism of Action: A Tale of Two Beta-Lactams
Both this compound and Meropenem belong to the beta-lactam class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The disruption of this process leads to a weakened cell wall and ultimately, bacterial cell death.
Mechanisms of Resistance: The Bacterial Counter-Attack
The emergence of resistance to beta-lactam antibiotics is a significant clinical challenge. Enterobacteriaceae have evolved several mechanisms to counteract the effects of drugs like this compound and Meropenem.
The primary mechanisms of resistance include:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. This is a major mechanism of resistance in Enterobacteriaceae.
-
Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics, rendering them less effective.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict the entry of antibiotics into the cell.
-
Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, preventing them from reaching their target.
Meropenem is generally more stable to a wider range of β-lactamases compared to this compound. However, the emergence of carbapenemases, a type of β-lactamase that can degrade carbapenems, is a growing concern. This compound has shown good activity against strains with derepressed chromosomal class-C enzymes but is less potent against those expressing SHV-5 type β-lactamases.
References
In Vitro Synergy of Cefpirome with Aminoglycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro synergistic activity of the fourth-generation cephalosporin, Cefpirome, when combined with various aminoglycosides. The data presented is compiled from published experimental studies to aid in research and development efforts.
Quantitative Synergy Analysis
The synergistic potential of this compound in combination with different aminoglycosides has been evaluated against clinically relevant Gram-negative bacteria, primarily using the checkerboard broth microdilution method. The synergy is typically quantified by the Fractional Inhibitory Concentration (FIC) index.
Table 1: Synergy of this compound with Tobramycin against Pseudomonas aeruginosa
| Number of Isolates | Percentage Showing Synergy or Additive Effect | Reference |
| 153 | 82% | [1] |
Table 2: Synergy of this compound with Tobramycin against Pseudomonas aeruginosa and Pseudomonas cepacia
| Organism | Number of Isolates | Percentage Showing Synergy (FIC ≤ 0.5) | Percentage Showing Additive Effect (FIC > 0.5 to < 2.0) | Reference |
| Pseudomonas aeruginosa | 40 | 32% | 60% | [2] |
| Pseudomonas cepacia | 16 | 44% | Not Reported | [2] |
Note: Data for direct comparison of this compound with gentamicin and amikacin using the checkerboard method against the same bacterial panel was not available in the reviewed literature. The presented data is from separate studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antibiotic synergy.
Checkerboard Synergy Testing Protocol
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[3][4]
1. Preparation of Materials:
-
Bacterial Strains: Clinically isolated strains of interest (e.g., Pseudomonas aeruginosa, Enterobacteriaceae).
-
Antibiotics: Stock solutions of this compound and the respective aminoglycoside (gentamicin, tobramycin, or amikacin).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator.
2. Determination of Minimum Inhibitory Concentration (MIC):
-
Prior to synergy testing, the MIC of each antibiotic alone is determined for each bacterial isolate according to standard broth microdilution methods (e.g., CLSI guidelines).
3. Checkerboard Assay Setup:
-
A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and the aminoglycoside along the y-axis.
-
This creates a matrix of wells containing various concentrations of both drugs.
-
Control wells with each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria), are included.
4. Inoculation and Incubation:
-
Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plates are incubated at 35°C for 16-24 hours.
5. Data Analysis and Interpretation:
-
Following incubation, the wells are visually inspected for turbidity to determine the MIC of the combination.
-
The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the following formula:
FIC Index = FIC of this compound + FIC of Aminoglycoside
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Aminoglycoside = (MIC of Aminoglycoside in combination) / (MIC of Aminoglycoside alone)
-
-
The interaction is interpreted based on the FIC index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Visualizations
Conceptual Workflow of Checkerboard Synergy Testing
Caption: Workflow for Checkerboard Synergy Testing.
Interpretation of FIC Index in Synergy Testing
Caption: FIC Index Interpretation for Synergy.
References
- 1. In vitro comparison of this compound and four other beta-lactam antibiotics alone and in combination with tobramycin against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergy of new C-3 substituted cephalosporins and tobramycin against Pseudomonas aeruginosa and Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
Head-to-head comparison of Cefpirome and imipenem in sepsis models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cefpirome and Imipenem, two broad-spectrum antibiotics, with a focus on their application in sepsis models. While direct head-to-head studies in standardized animal sepsis models are limited in publicly available literature, this document synthesizes clinical data, pharmacokinetic/pharmacodynamic properties, and established experimental protocols to offer a comparative overview for research and development purposes.
Comparative Efficacy and Clinical Data
Clinical studies in human patients with sepsis and other severe infections provide valuable insights into the relative performance of this compound and Imipenem.
Table 1: Summary of Clinical Efficacy in Sepsis and Severe Infections
| Parameter | This compound | Imipenem/Cilastatin | Key Findings & Citations |
| Clinical Response in Septicemia | Satisfactory response in 74% of patients with bacteriologically confirmed septicemia. | In a study on severe bacterial septicemia, treatment resulted in rapid control of infections in 95.5% of evaluable patients. | This compound's efficacy was demonstrated in an analysis of 15 clinical trials.[1] Imipenem showed high efficacy in a prospective open trial.[2] |
| Bacteriological Eradication | Causative organisms eradicated in over 90% of patients receiving this compound. | Causative bacterial strains were eradicated from the blood in all patients who received more than one day of treatment. | Both antibiotics demonstrate high rates of pathogen clearance.[1][2] |
| Use in Febrile Neutropenia | Monotherapy success rate of 40% in one study. | Monotherapy success rate of 51% in the same study. | A comparative study in patients with hematological malignancies showed a non-statistically significant trend towards higher success with Imipenem-Cilastatin.[3] |
| Adverse Events | Overall incidence of 21.9% in clinical studies. The most common events were gastrointestinal symptoms and rash. | Similar adverse event profile to other beta-lactam agents, including gastrointestinal and central nervous system disturbances. | A review of this compound's safety profile found it comparable to other broad-spectrum cephalosporins. Imipenem's adverse effects are well-documented. |
Pharmacokinetic and Pharmacodynamic Comparison
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these antibiotics is crucial for interpreting their efficacy.
Table 2: Comparative Pharmacokinetic and Serum Bactericidal Activity
| Parameter | This compound | Imipenem | Key Findings & Citations |
| Half-life (t1/2) | 1.95 hours | 1.05 hours | This compound has a longer half-life compared to Imipenem. |
| Serum Bactericidal Activity vs. S. aureus | Showed significantly better serum bactericidal activities than third-generation cephalosporins. | Demonstrated even more potent serum bactericidal activity against S. aureus compared to this compound at 1 hour. | Both are highly effective against S. aureus. |
| Serum Bactericidal Activity vs. E. cloacae | Highest serum bactericidal titers at 1 hour, with superiority maintained for up to 8 hours. | Not specified as superior in the comparative study. | This compound appears to be a promising alternative for infections caused by E. cloacae. |
| Serum Bactericidal Activity vs. P. aeruginosa | Active, but ceftazidime was found to be more active in one study. | Not specified as superior in the comparative study. | Ceftazidime remained the most active against P. aeruginosa in the cited study. |
Experimental Protocols for Sepsis Models
To directly compare the efficacy of this compound and Imipenem in a preclinical setting, standardized animal models of sepsis are employed. Below are detailed methodologies for two commonly used models.
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human sepsis originating from an intra-abdominal source.
Objective: To induce sepsis by creating a polymicrobial peritoneal infection.
Animals: Male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar), typically 8-12 weeks old.
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an antiseptic solution.
-
Laparotomy: Make a midline incision (1-2 cm) through the skin and peritoneum to expose the cecum.
-
Cecal Ligation: Ligate the cecum with a suture at a predetermined distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture: Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 18-22 gauge). A small amount of fecal matter may be extruded to ensure patency.
-
Repositioning and Closure: Gently reposition the cecum into the peritoneal cavity. Close the abdominal wall in layers using sutures or surgical clips.
-
Fluid Resuscitation: Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline) to prevent dehydration.
-
Post-operative Care: Provide analgesia and monitor the animals for signs of sepsis (e.g., lethargy, piloerection, altered body temperature).
-
Antibiotic Administration: At a predetermined time point post-CLP (e.g., 6 hours), administer this compound, Imipenem, or a vehicle control via a clinically relevant route (e.g., intravenous, subcutaneous, or intraperitoneal). Dosing and frequency should be based on pharmacokinetic studies in the chosen animal model.
Outcome Measures:
-
Survival Rate: Monitor survival over a set period (e.g., 7-10 days).
-
Bacterial Load: Quantify bacterial counts in blood, peritoneal lavage fluid, and organ homogenates (e.g., liver, spleen, lungs).
-
Inflammatory Cytokine Levels: Measure levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines in serum or plasma.
-
Organ Dysfunction Markers: Assess markers of organ injury, such as creatinine and blood urea nitrogen (BUN) for kidney function, and alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver function.
Endotoxin-Induced Sepsis Model
This model induces a systemic inflammatory response by administering lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.
Objective: To model the hyper-inflammatory phase of Gram-negative sepsis.
Animals: Similar to the CLP model.
Procedure:
-
LPS Administration: Inject a predetermined dose of LPS (e.g., from E. coli) intraperitoneally or intravenously. The dose will determine the severity of the resulting shock.
-
Antibiotic Treatment: Administer this compound, Imipenem, or vehicle control at a specified time relative to the LPS challenge (either as a pre-treatment or post-treatment).
Outcome Measures:
-
Survival Rate: Monitor survival, typically over a shorter period than the CLP model (e.g., 48-72 hours).
-
Inflammatory Cytokine Levels: Measure the peak and duration of cytokine responses in the blood.
-
Physiological Parameters: Monitor changes in body temperature, blood pressure, and heart rate.
Visualizing Experimental Workflows and Mechanisms
Diagrams can clarify complex experimental designs and biological pathways.
Caption: A typical experimental workflow for comparing this compound and Imipenem in a sepsis model.
Caption: Mechanism of action of β-lactam antibiotics like this compound and Imipenem.
Conclusion
Both this compound and Imipenem are potent broad-spectrum antibiotics with demonstrated efficacy in treating severe bacterial infections, including sepsis, in clinical settings. Imipenem shows particularly strong activity against Staphylococcus aureus, while this compound has shown excellent activity against Enterobacter cloacae.
Due to the absence of direct comparative studies in animal sepsis models, further preclinical research is warranted to elucidate the nuanced differences in their efficacy in controlling infection, modulating the inflammatory response, and preventing organ damage in a controlled experimental setting. The experimental protocols outlined in this guide provide a framework for conducting such head-to-head comparisons, which would be invaluable for guiding clinical decisions and future drug development efforts in the fight against sepsis.
References
A Comparative Guide to Validating HPLC Methods for Cefpirome Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Cefpirome in biological matrices. This compound, a fourth-generation cephalosporin antibiotic, requires accurate and reliable analytical methods for its determination in pharmacokinetic, therapeutic drug monitoring, and stability studies. This document outlines key performance parameters of different HPLC methods and compares them with alternative analytical techniques, supported by experimental data from published literature.
Comparative Analysis of HPLC Methods for this compound
The selection of an appropriate analytical method is critical for obtaining reliable data. HPLC coupled with ultraviolet (UV) detection is a widely used technique for this compound analysis due to its robustness and accessibility. The following tables summarize the validation parameters of several published HPLC methods, offering a clear comparison of their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Biological Matrix | Plasma | Serum | Plasma | Human Milk and Urine |
| Chromatographic Column | Reverse-phase C18 | Supelcosil ABZ+ | Reverse-phase C18 micro Bondapak | - |
| Mobile Phase | Acetonitrile-acetate buffer (pH 5) | - | 18% methanol in 0.05 M acetate buffer | - |
| Detection Wavelength | 258 nm | 263 nm | 240 nm | - |
| Linearity Range (µg/mL) | 0.5 - 64.0[1] | 0.5 - 200[2] | 0.5 - 150[3] | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.5[1] | 0.5 | 0.5 | - |
| Intra-day Precision (%RSD) | < 3%[1] | - | < 6% | - |
| Inter-day Precision (%RSD) | < 3% | - | < 6% | - |
| Accuracy/Recovery (%) | > 84% | - | - | - |
| Internal Standard | Hydrochlorothiazide | - | Cefaclor | - |
Table 1: Comparison of HPLC Method Validation Parameters for this compound Analysis.
Alternative Analytical Methods
While HPLC-UV is a common choice, other methods have also been employed for the quantification of this compound. These alternatives may offer advantages in terms of sensitivity, specificity, or throughput.
| Method Type | Principle | Linearity Range | Advantages | Disadvantages |
| Microbiological Assay | Measures the inhibitory effect of the antibiotic on the growth of a susceptible microorganism (e.g., Kocuria rizophila) | 0.3 - 1.2 µg/mL | Reflects biological activity, cost-effective. | Lower specificity, susceptible to interference from other antimicrobial agents. |
| UV Spectrophotometry | Measures the absorbance of UV light by the drug molecule. | 5 - 20 µg/mL | Simple, rapid, and inexpensive. | Lower sensitivity and specificity compared to chromatographic methods. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. | Not explicitly found in search results. | High sensitivity and specificity, allows for the analysis of complex matrices. | Higher equipment cost and complexity. |
| UPLC | Utilizes smaller particle size columns to achieve faster separations and higher resolution compared to conventional HPLC. | Not explicitly found in search results. | Faster analysis times, improved resolution. | Higher operating pressures require specialized equipment. |
Table 2: Comparison of Alternative Analytical Methods for this compound Analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are summaries of the experimental protocols for the compared HPLC methods.
HPLC Method 1: this compound in Plasma
-
Sample Preparation: Plasma samples containing hydrochlorothiazide as an internal standard are deproteinized by precipitation with 5% trichloroacetic acid.
-
Chromatographic Conditions:
-
Column: Reverse-phase C18
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and acetate buffer (pH 5).
-
Flow Rate: Not specified.
-
Detection: UV at 258 nm.
-
HPLC Method 2: this compound in Serum
-
Sample Preparation: Serum samples are subjected to ultrafiltration to separate the unbound drug from proteins.
-
Chromatographic Conditions:
-
Column: Supelcosil ABZ+
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Detection: UV at 263 nm.
-
HPLC Method 3: this compound in Plasma
-
Sample Preparation: Plasma proteins are precipitated using acetonitrile, with cefaclor serving as the internal standard.
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 micro Bondapak
-
Mobile Phase: 18% methanol in 0.05 M acetate buffer.
-
Flow Rate: Not specified.
-
Detection: UV at 240 nm.
-
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for validating an HPLC method for drug analysis in a biological matrix.
Caption: Workflow for HPLC Method Validation.
This logical flow ensures that all critical parameters as recommended by guidelines from bodies like the International Council for Harmonisation (ICH) are evaluated to demonstrate that the analytical method is reliable and reproducible for the analysis of this compound in biological samples.
References
- 1. Development of an analytical method for this compound in plasma by simplified HPLC technique and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cefepime and this compound in human serum by high-performance liquid chromatography using an ultrafiltration for antibiotics serum extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Beta-Lactamase Stability of Cefpirome and Cefotaxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the beta-lactamase stability of the fourth-generation cephalosporin, Cefpirome, and the third-generation cephalosporin, Cefotaxime. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of the relative performance of these two important antibiotics against bacterial resistance mechanisms.
Executive Summary
This compound consistently demonstrates superior stability against a broad range of beta-lactamases when compared to Cefotaxime. This enhanced stability is a key factor in its expanded spectrum of activity, particularly against bacteria that have developed resistance to third-generation cephalosporins through the production of these enzymes. Experimental data, including kinetic parameters and minimum inhibitory concentrations, quantitatively support the greater resilience of this compound to enzymatic degradation.
Comparative Beta-Lactamase Stability: Quantitative Data
The stability of this compound and Cefotaxime against various beta-lactamases can be quantitatively assessed by comparing their kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the antibiotic, while a lower kcat value signifies a slower rate of hydrolysis. The overall catalytic efficiency of the enzyme against the antibiotic is represented by the kcat/Km ratio, with lower values indicating greater stability.
One study on a novel AmpC beta-lactamase from an Escherichia coli clinical isolate provides a direct comparison of the kinetic parameters for this compound and Cefotaxime[1].
| Antibiotic | Beta-Lactamase | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| This compound | Novel AmpC (E. coli) | 28 ± 3 | 1.2 ± 0.1 | 0.043 |
| Cefotaxime | Novel AmpC (E. coli) | 15 ± 2 | 2.5 ± 0.2 | 0.167 |
Table 1: Kinetic parameters of a novel AmpC beta-lactamase from an E. coli clinical isolate against this compound and Cefotaxime. Data from[1].
These data indicate that while the AmpC enzyme has a slightly higher affinity for Cefotaxime (lower Km), it hydrolyzes Cefotaxime more than twice as fast as this compound (higher kcat). Consequently, the overall catalytic efficiency of this AmpC beta-lactamase is nearly four times greater against Cefotaxime compared to this compound, highlighting the enhanced stability of this compound.
Furthermore, qualitative and semi-quantitative studies have consistently supported these findings. For instance, this compound has been shown to be more resistant to the Enterobacter cloacae P99 enzyme and the Klebsiella K1 beta-lactamase than Cefotaxime[2].
Experimental Protocols
The determination of beta-lactamase stability is crucial for evaluating the efficacy of new and existing antibiotics. A widely used method is the spectrophotometric assay, which measures the rate of antibiotic hydrolysis by a purified beta-lactamase enzyme.
Detailed Protocol for Comparative Spectrophotometric Beta-Lactamase Stability Assay
This protocol outlines the steps to compare the stability of this compound and Cefotaxime against a specific beta-lactamase.
I. Materials:
-
Purified beta-lactamase (e.g., TEM-1, SHV-1, AmpC)
-
This compound sulfate powder
-
Cefotaxime sodium salt powder
-
Phosphate buffer (50 mM, pH 7.0)
-
UV-Vis spectrophotometer with kinetic measurement capabilities
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and sterile, nuclease-free tips
-
Analytical balance
-
Sterile, deionized water
II. Preparation of Reagents:
-
Phosphate Buffer (50 mM, pH 7.0): Prepare a stock solution of 50 mM sodium phosphate buffer and adjust the pH to 7.0 using a pH meter.
-
Antibiotic Stock Solutions (10 mM): Accurately weigh the required amount of this compound and Cefotaxime powder to prepare 10 mM stock solutions in phosphate buffer. Store these solutions on ice and protected from light. Prepare fresh daily.
-
Beta-Lactamase Working Solution: Dilute the purified beta-lactamase enzyme in cold phosphate buffer to a concentration that results in a linear rate of hydrolysis for the less stable antibiotic (Cefotaxime) over a few minutes. The optimal concentration should be determined empirically in preliminary experiments.
III. Spectrophotometric Measurement:
-
Wavelength Determination: Determine the wavelength of maximum absorbance change upon hydrolysis for both this compound and Cefotaxime. This is typically done by scanning the UV spectrum of the intact and fully hydrolyzed antibiotic (hydrolyzed by adding a high concentration of beta-lactamase and incubating until the reaction is complete).
-
Assay Procedure: a. Set the spectrophotometer to the predetermined wavelength and ensure it is in kinetic mode. b. Equilibrate the phosphate buffer and antibiotic solutions to the desired assay temperature (e.g., 25°C or 37°C). c. In a quartz cuvette, add the appropriate volume of phosphate buffer and the antibiotic solution to achieve the desired final substrate concentration. Mix gently by pipetting. d. Place the cuvette in the spectrophotometer and record a baseline reading for a short period. e. Initiate the reaction by adding a small volume of the beta-lactamase working solution to the cuvette. Mix quickly and thoroughly. f. Immediately start recording the change in absorbance over time for a period sufficient to establish a linear rate of hydrolysis (typically 1-5 minutes). g. Repeat the measurement for a range of substrate concentrations for both this compound and Cefotaxime to determine the kinetic parameters (Km and Vmax).
IV. Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (V₀ = ΔA / (ε * l) * Δt), where ΔA is the change in absorbance, ε is the molar extinction coefficient difference between the intact and hydrolyzed antibiotic, l is the path length of the cuvette, and Δt is the change in time.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E], where [E] is the enzyme concentration).
Visualizing the Experimental Workflow and Comparative Stability
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of beta-lactamase stability between this compound and Cefotaxime.
Conclusion
The available experimental data strongly indicate that this compound possesses a higher degree of stability against a variety of beta-lactamases compared to Cefotaxime. This intrinsic property contributes to its effectiveness against a wider range of bacterial pathogens, including those that have acquired resistance to earlier-generation cephalosporins. For researchers and clinicians, this enhanced stability is a critical consideration in the context of rising antimicrobial resistance. The provided experimental protocol offers a robust framework for further comparative studies on the beta-lactamase stability of these and other cephalosporins.
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal Procedures for Cefpirome
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Cefpirome, a fourth-generation cephalosporin antibiotic, requires specific handling and disposal procedures to mitigate risks associated with pharmaceutical waste, such as the potential for environmental contamination and the development of antimicrobial resistance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Core Principles of this compound Waste Management
The primary goal of this compound waste disposal is to ensure that the active pharmaceutical ingredient (API) is handled and disposed of in a manner that complies with all relevant federal, state, and local regulations.[1][2] Improper disposal, such as sewering, is strongly discouraged as it can lead to the contamination of water systems.[3]
Step-by-Step Disposal Protocol for this compound
The following procedures outline the recommended steps for the safe disposal of this compound waste, from initial collection to final elimination.
Step 1: Waste Segregation and Collection
-
Identify this compound Waste: All materials that have come into contact with this compound, including expired or unused product, contaminated personal protective equipment (PPE), labware (e.g., vials, syringes, petri dishes), and cleaning materials, should be considered this compound waste.
-
Use Designated Waste Containers: Collect all this compound waste in clearly labeled, leak-proof, and sealed hazardous waste containers.[4] The containers should be appropriate for the type of waste (e.g., sharps containers for needles and syringes).
Step 2: On-Site Inactivation (where applicable)
For liquid waste containing this compound, such as residual solutions or contaminated media, an on-site inactivation step may be considered to degrade the antibiotic's active component. However, the primary recommended disposal method for this compound is through a licensed hazardous waste contractor.
Step 3: Storage of this compound Waste
-
Secure Storage Area: Store the sealed this compound waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
Labeling: Ensure all containers are accurately labeled with the contents ("this compound Waste"), the date of accumulation, and any other information required by your institution's environmental health and safety (EHS) department.
Step 4: Final Disposal
The recommended methods for the final disposal of this compound waste are:
-
Incineration: The preferred method for disposing of this compound is through incineration in a facility equipped with an afterburner and scrubber.[1] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
-
Licensed Hazardous Waste Disposal: Excess and expired this compound materials should be offered to a licensed hazardous material disposal company. These companies are equipped to handle and dispose of pharmaceutical waste in accordance with all regulatory requirements.
Contaminated Packaging: Any packaging that has been in contact with this compound should be disposed of in the same manner as the product itself.
Regulatory Compliance
It is imperative to consult and adhere to all federal, state, and local regulations governing pharmaceutical waste disposal. In the United States, the Environmental Protection Agency (EPA) sets the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department is the primary resource for specific guidance and compliance information.
Experimental Protocols Cited
The disposal procedures outlined in this document are based on general best practices for pharmaceutical waste management and specific information from the Safety Data Sheet for this compound Sulfate. No specific experimental protocols for this compound inactivation were cited in the provided search results. For general guidance on the inactivation of beta-lactam antibiotics, researchers can refer to literature on chemical hydrolysis or other degradation methods, always verifying the efficacy and safety of the procedure before implementation.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Cefpirome
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Cefpirome in a laboratory setting. This compound is a fourth-generation cephalosporin antibiotic. While specific quantitative safety data such as official Occupational Exposure Limits (OELs) have not been established, a precautionary approach based on its pharmacological activity and potential for sensitization is warranted.
Hazard Identification and Occupational Exposure Banding
This compound sulfate may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled[1]. In the absence of a formal OEL, the principles of Occupational Exposure Banding (OEB) should be applied to establish safe handling practices. OEB is a system used in the pharmaceutical industry to categorize compounds based on their potency and toxicological profile, assigning a corresponding range of exposure concentrations for control[2]. Based on the available safety data, this compound can be provisionally assigned to an OEB category that requires stringent controls to minimize exposure.
Table 1: Occupational Exposure Banding (OEB) for this compound (Provisional)
| Parameter | Value/Recommendation | Source |
| Occupational Exposure Limit (OEL) | Not Established | [3][4] |
| Provisional Occupational Exposure Band (OEB) | OEB 3/4 | Based on toxicological data indicating potential for sensitization. |
| Target Air Concentration | < 10 µg/m³ | General guidance for OEB 3/4 compounds. |
| Primary Hazard | Respiratory and Skin Sensitization |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial for minimizing exposure during the handling of this compound.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95, FFP2) | Suitable for low-risk activities with minimal dust generation. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for higher-risk operations. A proper fit test is mandatory. | |
| Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol generation. | |
| Hand Protection | Double Gloving | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination or at frequent intervals. |
| Body Protection | Disposable Coveralls or Lab Coat | Use coveralls made of materials like Tyvek. A dedicated disposable or professionally laundered lab coat should be worn over personal clothing. |
| Eye Protection | Safety Goggles or Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational and Disposal Plans
Experimental Protocol: Weighing and Reconstituting this compound Powder
This protocol outlines the steps for safely weighing and preparing a stock solution of this compound sulfate.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Cover the work surface with disposable absorbent bench paper.
-
Assemble all necessary equipment: analytical balance, weighing paper or boat, spatula, vials, and solvent.
-
Prepare labeled, sealed waste containers for solid and liquid waste.
-
-
Donning PPE:
-
Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
-
-
Weighing:
-
Tare the analytical balance with the weighing vessel.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Minimize dust generation through slow and deliberate movements.
-
Record the weight and securely close the primary container of this compound powder.
-
-
Reconstitution:
-
Place the weighing vessel containing the this compound powder into a secondary container (e.g., a beaker).
-
Slowly add the desired volume of solvent to the weighing vessel to dissolve the powder, minimizing the risk of splashing.
-
Gently swirl the container to ensure complete dissolution.
-
Transfer the reconstituted solution to a labeled storage vial.
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment with an appropriate decontaminating solution (e.g., 70% ethanol).
-
Dispose of all contaminated materials (weighing paper, gloves, bench paper) in the designated hazardous waste container.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Improper disposal can contribute to environmental contamination and the development of antibiotic resistance.
Workflow for this compound Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Table 3: this compound Disposal Protocols
| Waste Type | Recommended Disposal Method | Protocol |
| Liquid Waste (e.g., stock solutions, contaminated media) | Alkaline Hydrolysis | 1. Collect waste in a dedicated, labeled, and chemically resistant container within a fume hood. 2. Add 1M Sodium Hydroxide (NaOH) to the waste to a final concentration of at least 0.1M. This will break the β-lactam ring, inactivating the antibiotic. 3. Allow the mixture to stand for at least 12 hours. 4. Neutralize the solution to a pH between 6.0 and 8.0 with a suitable acid (e.g., 1M HCl). 5. Dispose of the neutralized solution through the hazardous chemical waste stream in accordance with institutional and local regulations. |
| Solid Waste (e.g., contaminated PPE, vials, weighing paper) | Incineration | 1. Collect all solid waste in a clearly labeled, sealed hazardous waste container. 2. Arrange for disposal through a licensed hazardous waste management service that utilizes incineration. Thermal decomposition is effective in destroying the this compound molecule. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
